Dnp-peg4-dbco
Description
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Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBKLLLFFHAWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker DNP-PEG4-DBCO, detailing its molecular structure, physicochemical properties, and core applications in modern bioconjugation and drug development. It includes a detailed experimental protocol for its use in copper-free click chemistry and presents a logical workflow for its application in creating targeted molecular probes.
Executive Summary
This compound is a specialized chemical tool designed for precision bioconjugation. It integrates three key functional components: a 2,4-Dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) moiety. This unique architecture enables a two-step functionalization process: the DBCO group allows for the covalent attachment to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the DNP group serves as a widely recognized hapten for immunological detection and purification. The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, making this linker a versatile component in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced molecular probes.[][2][3]
Molecular Structure and Core Components
The structure of this compound is defined by its three distinct functional domains, connected by a stable amide linkage.
-
DNP (2,4-Dinitrophenyl) Group: This moiety acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[2][3] It is commonly used as an affinity tag for detection with anti-DNP antibodies in applications such as ELISA, Western blotting, and immunohistochemistry.
-
PEG4 (Tetraethylene Glycol) Spacer: This hydrophilic spacer consists of four repeating ethylene glycol units. Its primary functions are to increase the overall water solubility of the molecule and to provide a flexible, extended linkage between the DNP and DBCO groups. This separation minimizes potential steric hindrance, allowing each functional end to interact effectively with its respective binding partner.
-
DBCO (Dibenzocyclooctyne) Group: As a strained cyclooctyne, the DBCO group is highly reactive towards azides, enabling a rapid and highly specific covalent reaction without the need for a cytotoxic copper catalyst. This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is central to the utility of this compound in biological systems.
Below is a diagram illustrating the logical relationship between these components.
Caption: Functional components of the this compound linker.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for designing experimental conditions, calculating molar quantities, and ensuring the stability of the reagent.
| Property | Value | Source(s) |
| CAS Number | 2149585-17-9 | |
| Molecular Formula | C35H39N5O10 | |
| Molecular Weight | 689.71 g/mol | |
| Purity | ≥98% (typically analyzed by HPLC) | |
| Appearance | White to pale-yellow solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | -20°C, protected from light and moisture |
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary application of this compound is to conjugate with molecules containing an azide functional group through a copper-free click chemistry reaction.
Mechanism of Action
SPAAC is a bioorthogonal reaction that proceeds via a concerted [3+2] cycloaddition mechanism. The high ring strain of the DBCO alkyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. This reaction is highly specific, as neither the DBCO nor the azide group significantly cross-reacts with other functional groups found in biological systems.
The diagram below illustrates the core mechanism of the SPAAC reaction.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Detailed Experimental Protocol: Bioconjugation
This protocol provides a general method for conjugating this compound to an azide-modified protein. Parameters should be optimized for specific applications.
Objective: To covalently link this compound to an azide-containing protein for subsequent detection or purification.
Materials:
-
This compound
-
Azide-modified protein in a non-amine, azide-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Spin desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Conjugation Reaction:
-
To the azide-modified protein solution, add the this compound stock solution to achieve a final 5- to 20-fold molar excess of the linker over the protein.
-
Note: The optimal molar ratio depends on the protein concentration and number of azide sites and should be determined empirically. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours with gentle mixing. Longer incubation times can improve conjugation efficiency.
-
-
Purification:
-
Following incubation, remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.
-
-
Characterization (Optional but Recommended):
-
Confirm conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate.
-
The DNP tag can be detected via Western blot using an anti-DNP antibody to confirm successful labeling.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for protein conjugation using this compound.
Applications in Drug Development and Research
The unique structure of this compound makes it suitable for several advanced applications:
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PROTAC Synthesis: this compound can serve as a heterobifunctional linker in the synthesis of PROTACs. The DBCO end can be ligated to an azide-functionalized ligand for a target protein, while the DNP end can be used for purification or as part of a ternary complex detection strategy.
-
Development of Molecular Probes: By conjugating this compound to an azide-modified targeting moiety (e.g., a peptide or small molecule), researchers can create probes for immunoassays. The DNP tag allows for easy detection and quantification of the probe bound to its target.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a DNP-tagged payload to an azide-modified antibody, facilitating studies on drug-to-antibody ratios and payload delivery.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that bridges the worlds of bioorthogonal chemistry and immunology. Its well-defined structure, combining a specific click chemistry handle with a universal immunological tag via a solubilizing spacer, provides researchers with a robust tool for the precise construction and analysis of complex bioconjugates. From fundamental cell biology to the development of next-generation therapeutics like PROTACs and ADCs, this compound offers a streamlined approach to molecular labeling, detection, and purification.
References
An In-depth Technical Guide to the Mechanism and Application of DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, DNP-PEG4-DBCO, detailing its mechanism of action, core applications, and relevant experimental protocols. This molecule serves as a versatile tool in bioconjugation, immunology, and drug delivery, primarily by enabling the connection of azide-modified molecules to systems that can be probed or targeted through the dinitrophenyl (DNP) hapten.
Core Principles and Mechanism of Action
This compound is a molecule comprised of three distinct functional moieties: a Dinitrophenyl (DNP) group, a tetra-polyethylene glycol (PEG4) spacer, and a Dibenzocyclooctyne (DBCO) group. Each component plays a crucial role in its overall function.
-
DNP (Dinitrophenyl) Group: This small aromatic molecule functions as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.[1] In the context of this compound, the DNP group serves as a highly specific recognition tag for anti-DNP antibodies, making it an invaluable tool for immunological detection and purification.[1] Its applications include use in immunoassays such as ELISA and as a handle for antibody-based detection in various biological assays.[1]
-
PEG4 (Polyethylene Glycol) Spacer: The PEG4 linker is a hydrophilic chain that serves two primary purposes. Firstly, it enhances the aqueous solubility of the entire molecule, which is crucial for its use in biological systems.[2] Secondly, it acts as a flexible spacer, physically separating the DNP and DBCO groups. This separation minimizes steric hindrance, allowing both the DBCO group to react efficiently with its target and the DNP hapten to be readily accessible for antibody binding.
-
DBCO (Dibenzocyclooctyne) Group: The DBCO moiety is a strained alkyne that is central to the linker's conjugation capabilities. It reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. The high ring strain of the DBCO group allows the reaction to occur at physiological temperatures and pH with high efficiency and specificity, forming a stable triazole linkage.
The overall mechanism of action involves a two-stage process. Initially, the DBCO group of this compound is covalently conjugated to an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule drug). Subsequently, the DNP group is exposed and can be specifically targeted by anti-DNP antibodies for detection, isolation, or to elicit an immune response.
Quantitative Data
While specific kinetic data for the reaction of this compound with various azides are not extensively published, the kinetics of DBCO-azide reactions are generally rapid for bioorthogonal reactions. The binding affinity of the DNP hapten to anti-DNP antibodies is well-characterized and typically exhibits high affinity.
| Parameter | Value | Reference |
| Anti-DNP Antibody Binding Affinity (Ka) | 5.0 x 10⁴ M⁻¹ to >1.0 x 10⁸ M⁻¹ | |
| General DBCO-Azide SPAAC Rate Constant | ~0.1 - 1 M⁻¹s⁻¹ | General literature on SPAAC |
Note: The specific reaction rate can be influenced by the steric and electronic properties of the azide-containing molecule.
Experimental Protocols
A primary application of this compound is the labeling of cell surfaces for subsequent detection. This is often achieved by first metabolically incorporating an azide-containing sugar into the cell's glycans, followed by reaction with this compound.
Cell Surface Labeling and Detection via Flow Cytometry
This protocol details the metabolic labeling of cells with an azido-sugar, followed by covalent attachment of this compound and subsequent detection with a fluorescently labeled anti-DNP antibody for flow cytometry analysis.
Materials:
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Cells of interest (e.g., Jurkat cells)
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Cell culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
FITC-conjugated anti-DNP antibody
-
Flow cytometer
Protocol:
-
Metabolic Labeling of Cells: a. Culture cells to the desired density. b. Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. c. Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
-
Preparation of this compound Stock Solution: a. Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. b. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Labeling with this compound: a. Harvest the metabolically labeled cells and wash them twice with ice-cold PBS containing 1% BSA. b. Resuspend the cells in PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL. c. Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM. d. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. e. Wash the cells three times with ice-cold PBS with 1% BSA to remove unreacted this compound.
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Immunofluorescent Staining: a. Resuspend the DNP-labeled cells in 100 µL of PBS with 1% BSA. b. Add the FITC-conjugated anti-DNP antibody at the manufacturer's recommended dilution. c. Incubate for 30-60 minutes at 4°C in the dark. d. Wash the cells twice with ice-cold PBS with 1% BSA.
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Flow Cytometry Analysis: a. Resuspend the final cell pellet in 500 µL of PBS. b. Analyze the cells on a flow cytometer, detecting the FITC signal in the appropriate channel. c. Include appropriate controls, such as unlabeled cells, cells labeled only with the antibody, and cells not treated with Ac₄ManNAz but subjected to the full labeling procedure.
Applications in Drug Development
Beyond its utility in cell labeling and immunoassays, this compound is also employed in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). In this context, it can serve as a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. The DNP moiety can then be used for purification or as a secondary binding element in more complex therapeutic designs.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that bridges the fields of bioorthogonal chemistry and immunology. Its well-defined mechanism of action, combining the specificity of copper-free click chemistry with the high affinity of hapten-antibody recognition, provides researchers with a robust tool for a wide range of applications, from fundamental cell biology to advanced drug development. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in the laboratory.
References
An In-depth Technical Guide to DNP-PEG4-DBCO: Properties, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of DNP-PEG4-DBCO, a heterobifunctional linker widely utilized in bioconjugation, immunology, and drug delivery research.
Core Chemical Properties and Specifications
This compound is a versatile molecule composed of three key functional components: a dinitrophenyl (DNP) hapten, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of moieties allows for the linkage of biomolecules to an immunological tag via a soluble and flexible spacer, utilizing highly efficient and biocompatible copper-free click chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C35H39N5O10 | --INVALID-LINK-- |
| Molecular Weight | 689.71 g/mol | --INVALID-LINK-- |
| CAS Number | 2149585-17-9 | --INVALID-LINK-- |
| Appearance | Yellow to off-white solid or viscous oil | --INVALID-LINK-- |
| Purity | Typically ≥95% (HPLC) | --INVALID-LINK-- |
Table 2: Solubility and Stability of this compound
| Parameter | Details | Source(s) |
| Solubility | Soluble in DMSO and DMF. | --INVALID-LINK-- |
| Storage | Store at -20°C, desiccated and protected from light. Shipped at ambient temperature. | --INVALID-LINK-- |
| Stability | The DBCO group can lose reactivity over time in aqueous solutions. DBCO-modified antibodies show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. Avoid buffers containing sodium azide as it can react with the DBCO group. | --INVALID-LINK--, --INVALID-LINK-- |
Functional Components of this compound
The utility of this compound stems from the distinct properties of its three components:
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DNP (Dinitrophenyl) Hapten: A small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[1] This makes it an invaluable tool in immunology for applications like antibody production, immunoassays, and as a target for antibody-drug conjugates (ADCs).[2][3]
-
PEG4 (Tetraethylene Glycol) Linker: A flexible, hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.[4][5]
-
DBCO (Dibenzocyclooctyne) Group: A strained alkyne that enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and can be performed under physiological conditions, making it ideal for labeling sensitive biomolecules in living systems.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Antibody Labeling with this compound via SPAAC
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody (in PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.6
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before use.
-
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) and at a suitable concentration (e.g., 1-10 mg/mL).
-
If the antibody solution contains interfering substances such as sodium azide, they must be removed using a spin desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and any reaction byproducts using a spin desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 309 nm (for the DBCO moiety).
-
Cellular Imaging with DNP-Labeled Probes
This protocol outlines the use of a DNP-labeled antibody for immunofluorescence imaging of target cells.
Materials:
-
DNP-labeled antibody (from section 3.1)
-
Target cells cultured on coverslips or in imaging plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled anti-DNP antibody (e.g., anti-DNP-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
-
Fixation:
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
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-
Primary Antibody Incubation:
-
Incubate the cells with the DNP-labeled antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the fluorescently labeled anti-DNP antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: Workflow for Antibody Labeling with this compound.
Caption: DNP-Hapten Mediated B Cell Receptor Signaling Pathway.
Caption: General Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Carrier-directed anti-hapten responses by b-cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the choice of a linker to connect a biomolecule to another molecule, such as a drug or a dye, is a critical determinant of the final conjugate's success. Among the various linkers available, the polyethylene glycol (PEG) spacer has become a fundamental tool. This technical guide focuses specifically on the function and application of the discrete PEG4 spacer, a chain of four ethylene glycol units, which is widely utilized in modern bioconjugation for creating advanced therapeutics and diagnostics.[1] Its defined length, hydrophilicity, and flexibility provide a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Functions of the PEG4 Spacer in Bioconjugation
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: A primary advantage of incorporating a PEG4 spacer is the significant enhancement of hydrophilicity.[1][3] Many therapeutic payloads, particularly cytotoxic drugs used in ADCs, are inherently hydrophobic. Attaching them to an antibody can lead to aggregation and reduced solubility. The PEG4 spacer, being water-soluble, can counteract this hydrophobicity, improving the overall solubility and stability of the bioconjugate in aqueous environments. This property is crucial for preventing aggregation and maintaining the biological activity of the conjugate.
-
Improved Pharmacokinetics: By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution profile. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The PEGylation process, in general, has been shown to enhance the in vivo half-life of protein drugs.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. The flexible nature of the PEG spacer allows the conjugated molecule to maintain a degree of independent motion, which can be beneficial for its interaction with its target.
-
Reduced Immunogenicity: The PEG4 spacer can create a "shielding" effect, masking potentially immunogenic epitopes on the payload or the linker itself. This hydration layer formed by the PEG chain can reduce the risk of an immune response against the conjugate and protect it from enzymatic degradation, thereby enhancing its stability in biological fluids.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can significantly influence the biological properties of a bioconjugate. While extensive quantitative data directly comparing a PEG4 spacer to other lengths across various platforms is not always consolidated, studies on different types of bioconjugates provide valuable insights into these effects.
Table 1: Effect of Spacer Type on Binding Affinity of an Aptamer-Amphiphile
| Spacer Type | Number of Units/Atoms | Binding Affinity (Kd, nM) |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.
Table 2: Impact of PEG Spacer Length on the Stability of Antibody-Drug Conjugates (ADCs)
| Spacer Type | Percentage of Aggregates after Thermal Stress |
| Linker with PEG4 | < 5% |
| Linker with PEG8 | < 3% |
| Linker without PEG | > 15% |
Illustrative data showing that the inclusion of a PEG spacer significantly reduces aggregation of ADCs under thermal stress. A lower percentage of aggregates indicates higher stability.
These data illustrate that even subtle changes in the short PEG spacer length can have a measurable impact on the biological performance of a bioconjugate.
Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (like those on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (from cysteine residues).
Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines
This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to a protein such as an antibody.
Materials:
-
Antibody or protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)
-
NHS-PEG4-Payload (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: PBS or borate buffer, pH 7.2-8.5
-
Quenching solution: 1M Tris-HCl, pH 8.0 or 1M glycine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
NHS-PEG4-Linker Stock Solution Preparation:
-
NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-PEG4-Payload in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved NHS-PEG4-Payload to the antibody solution. A starting point is a 10-20 fold molar excess of the linker to the antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or dialysis. For SEC, equilibrate the column with a suitable storage buffer (e.g., PBS) and collect the fractions corresponding to the conjugated antibody.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL), which is the average number of PEG4-Payload molecules per antibody, using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), mass spectrometry, or HPLC.
-
Protocol 2: Maleimide-PEG4 Conjugation to Sulfhydryl Groups
This protocol is for conjugating a maleimide-activated PEG4 linker to a protein with available sulfhydryl groups, which may be present in native cysteines or introduced through reduction of disulfide bonds or modification of primary amines.
Materials:
-
Protein with free sulfhydryl groups
-
Maleimide-PEG4-Payload
-
Reaction buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5)
-
Reducing agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Other materials as in Protocol 1
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in the reaction buffer.
-
If the protein's sulfhydryl groups are in the form of disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide reagent.
-
Remove the reducing agent using a desalting column.
-
-
Maleimide-PEG4-Linker Stock Solution Preparation:
-
Dissolve the Maleimide-PEG4-Payload in a suitable solvent like DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved Maleimide-PEG4-Payload to the reduced protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent re-oxidation of sulfhydryls.
-
-
Quenching the Reaction:
-
Add a quenching solution such as β-mercaptoethanol or cysteine to a final concentration of 1-10 mM to react with any excess maleimide reagent.
-
Incubate for 15-30 minutes.
-
-
Purification and Characterization:
-
Purify and characterize the conjugate as described in Protocol 1.
-
Visualizing the Role of the PEG4 Spacer
The following diagrams, rendered in the DOT language, illustrate key experimental workflows and mechanisms where a PEG4 spacer is employed.
Bioconjugation Experimental Workflows
Caption: Workflow for NHS-Ester-PEG4 Conjugation.
Caption: Workflow for Maleimide-PEG4 Conjugation.
Mechanism of Action: Targeted Protein Degradation using PROTACs
PEG4 linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein. The PEG4 spacer connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: PROTAC Mechanism with a PEG4 Spacer.
Conclusion
The PEG4 spacer, though a relatively small component in the grand scheme of a bioconjugate, plays a disproportionately large role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology. As the field of bioconjugation continues to advance, the rational design and implementation of linkers like the PEG4 spacer will remain a cornerstone of developing next-generation biologics.
References
An In-depth Technical Guide to DBCO and Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne (DBCO) and its central role in copper-free click chemistry, a powerful bioconjugation technique with broad applications in research, diagnostics, and therapeutics.
Introduction to Copper-Free Click Chemistry: The Rise of Bioorthogonal Reactions
In the complex landscape of biological systems, the ability to selectively and efficiently attach molecules to one another without interfering with native biochemical processes is paramount. This concept, known as bioorthogonal chemistry, has revolutionized how researchers study and manipulate biological molecules. A key technology in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that has gained widespread adoption.
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for applications in living cells and whole organisms.[1][2] The driving force behind this reaction is the high ring strain of a cyclooctyne, such as DBCO, which readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[3] This reaction is highly specific and bioorthogonal, as neither the cyclooctyne nor the azide group is naturally present in biological systems, ensuring that the conjugation occurs only between the intended partners.[2][3]
The Star Player: Dibenzocyclooctyne (DBCO)
Among the various cyclooctynes developed for copper-free click chemistry, Dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), has emerged as a popular choice due to its favorable combination of reactivity and stability. The dibenzo-fused ring system imparts significant strain on the internal alkyne, accelerating its reaction with azides.
Quantitative Data: Reaction Kinetics and Stability
The efficiency and reliability of copper-free click chemistry are underpinned by the kinetic properties and stability of the reagents. The following tables summarize key quantitative data for DBCO and other commonly used cyclooctynes to facilitate informed reagent selection and experimental design.
Table 1: Second-Order Rate Constants for SPAAC Reactions
The second-order rate constant (k) is a critical parameter for predicting the speed of a bimolecular reaction. For SPAAC, a higher rate constant indicates a faster and more efficient conjugation.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| DBCO | Benzyl Azide | ~0.31 | Room Temperature |
| BCN | Benzyl Azide | ~0.14 | Room Temperature |
| DIFO | Benzyl Azide | ~0.076 | Room Temperature |
| DIBO | Benzyl Azide | ~0.17 | Room Temperature |
| BARAC | Benzyl Azide | Higher than DBCO | Room Temperature |
| BCN | 2-azidoethanol | 0.19 - 0.21 | 20°C, Aqueous |
| BCN | Benzyl Azide | 0.15 | 37°C, DMSO |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Table 2: Stability of Cyclooctynes in Biological Milieus
The stability of the cyclooctyne is crucial for its successful application, particularly in long-term experiments or in complex biological environments.
| Cyclooctyne | Condition | Stability/Degradation |
| DBCO | Intracellular (RAW264.7 cells) | Moderately stable (36% degradation after 24h) |
| BCN | Intracellular (RAW264.7 cells) | Low stability (79% degradation after 24h) |
| DBCO | Neutral pH (in presence of sodium hypochlorite) | Degraded |
| BCN | Neutral pH (in presence of sodium hypochlorite) | Degraded |
| DBCO | Radicals | Degraded |
| BCN | Radicals | Degraded |
| DBCO -modified IgG | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks |
Note: Stability can be cell-type and condition-dependent.
Experimental Protocols
This section provides detailed methodologies for common applications of DBCO in bioconjugation.
Protocol for Antibody Labeling with DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Solution Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching: Add a small volume of quenching solution (e.g., 10 µL of 100 mM Tris) to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or dialysis.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).
-
Storage: Store the DBCO-labeled antibody at 4°C for short-term use or at -20°C for longer-term storage. Note that the DBCO group may lose reactivity over time.
Protocol for Intracellular Protein Labeling via Metabolic Labeling and DBCO Click Chemistry
This protocol enables the labeling of specific proteins within living cells by first metabolically incorporating an azide-containing amino acid analog, followed by reaction with a DBCO-functionalized probe.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Azide-containing amino acid analog (e.g., azidohomoalanine, AHA)
-
DBCO-functionalized fluorescent probe
-
PBS (pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging system (e.g., fluorescence microscope)
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium depleted of the natural amino acid (e.g., methionine-free medium for AHA incorporation).
-
Supplement the medium with the azide-containing amino acid analog and incubate for a period sufficient for protein expression (typically 24-48 hours). The optimal concentration of the analog should be determined for each cell line.
-
-
Cell Harvesting and Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
DBCO Labeling:
-
Prepare a solution of the DBCO-functionalized fluorescent probe in PBS. The optimal concentration should be determined empirically (typically in the µM range).
-
Incubate the permeabilized cells with the DBCO probe solution for 1 hour at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove unbound probe. If high background is observed, an additional incubation in probe-free media for 1-2 hours can be performed.
-
Imaging: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Chemistry: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core mechanism of SPAAC and a typical experimental workflow for antibody-drug conjugate (ADC) development.
Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: A typical workflow for the development of an Antibody-Drug Conjugate (ADC) using DBCO click chemistry.
Applications in Drug Development
The unique features of DBCO and copper-free click chemistry have made them invaluable tools in the development of novel therapeutics.
-
Antibody-Drug Conjugates (ADCs): SPAAC provides a robust and site-specific method for attaching potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing off-target toxicity.
-
Targeted Drug Delivery: DBCO can be used to conjugate drugs to various delivery vehicles, such as nanoparticles or liposomes, that are functionalized with targeting ligands. This strategy improves the pharmacokinetic profile and biodistribution of the therapeutic agent.
-
Development of Imaging Agents: By attaching imaging probes, such as fluorescent dyes or radioisotopes, to targeting molecules, DBCO facilitates the creation of highly specific agents for diagnostic imaging and in vivo cell tracking.
Conclusion
DBCO-mediated copper-free click chemistry has established itself as a cornerstone of bioconjugation. Its biocompatibility, high efficiency, and specificity have empowered researchers and drug developers to construct complex biomolecular architectures with unprecedented precision. As the field continues to evolve, the applications of DBCO and related cyclooctynes are poised to expand, further advancing our understanding of biology and the development of next-generation diagnostics and therapeutics.
References
DNP-PEG4-DBCO: A Technical Guide to a Multifunctional Tool in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG4-DBCO is a heterobifunctional chemical linker that has emerged as a powerful tool in immunology research. This molecule uniquely combines three key functional components: a dinitrophenyl (DNP) hapten, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. This combination allows for the precise and versatile manipulation of immunological processes, from targeted cell labeling and tracking to the development of novel immunotherapies.
The DNP hapten serves as a potent immunological trigger. Haptens are small molecules that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein.[1] The dinitrophenyl group is a well-characterized hapten that can be recognized by anti-DNP antibodies, making it an ideal tag for inducing and detecting immune responses.[2][3]
The PEG4 spacer is a short, hydrophilic polyethylene glycol chain. PEGylation, the process of attaching PEG chains to molecules, is widely used in pharmaceuticals and biotechnology to enhance solubility, reduce aggregation, and minimize steric hindrance.[4] In the context of this compound, the PEG4 spacer improves the bioavailability of the molecule and provides spatial separation between the DNP hapten and the DBCO group, ensuring that each component can function optimally.[5] Furthermore, PEGylation can prolong the circulation time of nanoparticles and other bioconjugates by reducing uptake by the mononuclear phagocyte system.
The DBCO group is a strained alkyne that is highly reactive towards azide groups in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with native biological processes. The copper-free nature of SPAAC makes it particularly well-suited for use in living systems. The DBCO moiety allows for the covalent attachment of this compound to any azide-modified biomolecule, such as a cell surface, protein, or nanoparticle.
This technical guide will provide an in-depth overview of the applications of this compound in immunology research, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Applications in Immunology
The unique tripartite structure of this compound enables a range of applications in immunology:
-
Targeted Cell Labeling and Tracking: Cells can be metabolically labeled with an azide-containing sugar, which is incorporated into cell surface glycans. Subsequent treatment with this compound results in the covalent attachment of the DNP hapten to the cell surface via the DBCO-azide reaction. These DNP-labeled cells can then be tracked in vivo or targeted by anti-DNP antibodies.
-
Antibody-Recruiting Molecules (ARMs): this compound can be used to create ARMs that redirect endogenous anti-DNP antibodies to specific targets. For example, by conjugating this compound to a tumor-targeting ligand, researchers can guide the immune system to recognize and attack cancer cells.
-
In Situ Immunotherapy: Direct injection of DNP-haptenated molecules into a tumor microenvironment can trigger a localized inflammatory response, leading to the activation of T cells and a systemic anti-tumor immune response.
-
Development of Immunoassays and Probes: The DNP-tag can be used for the detection and quantification of biomolecules in various immunoassay formats.
Quantitative Data
The following tables summarize key quantitative data related to the components and reactions of this compound, compiled from various studies.
Table 1: Effect of PEGylation on Nanoparticle Pharmacokinetics
| Nanoparticle Type | PEG Molecular Weight (kDa) | Circulation Half-life (t½) | Fold Increase in t½ (vs. non-PEGylated) | Reference |
| Hydrogel PRINT Nanoparticles | 5 | 15.5 hours | 17.4 | |
| Hydrogel PRINT Nanoparticles | 5 (brush conformation) | 19.5 hours | 21.9 | |
| Gold Nanoparticles (<40 nm) | ≥ 5 | Significantly Extended | - | |
| Liposomes | 5 | ~5 hours | >10 | |
| PLGA Nanoparticles | 20 | Significantly Increased | - |
Table 2: Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Reactants | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo-DBCO-amine + 3-azido-L-alanine | PBS | 7 | 25 | 0.32 - 0.85 | |
| Sulfo-DBCO-amine + 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 - 1.22 | |
| DBCO-Trastuzumab + Azide | HEPES | 7 | 25 | 0.18 - 0.37 | |
| DBCO-PEG5-Trastuzumab + Azide | HEPES | 7 | 25 | ~31% faster than non-PEGylated |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide and Conjugation with this compound
This protocol describes how to label the surface of cultured cells with azide groups and subsequently conjugate this compound.
Materials:
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
Anti-DNP antibody conjugated to a fluorescent dye (for detection)
Procedure:
-
Metabolic Labeling: a. Culture target cells to the desired confluence in a suitable culture vessel. b. Prepare a stock solution of Ac4ManNAz in a sterile solvent such as DMSO. c. Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
Conjugation with this compound: a. After the incubation period, gently wash the cells three times with PBS to remove unincorporated Ac4ManNAz. b. Prepare a working solution of this compound in a biocompatible buffer (e.g., PBS) at a concentration of 10-100 µM. c. Add the this compound solution to the cells and incubate for 1-2 hours at 37°C. d. Wash the cells three times with PBS to remove excess this compound.
-
Detection of DNP Labeling (Optional): a. To confirm successful labeling, incubate the cells with a fluorescently labeled anti-DNP antibody for 30-60 minutes at 4°C. b. Wash the cells three times with PBS. c. Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal, confirming the presence of the DNP hapten on the cell surface.
Protocol 2: In Vitro T-Cell Activation Assay
This protocol provides a general framework for assessing the activation of DNP-specific T cells in response to DNP-labeled antigen-presenting cells (APCs).
Materials:
-
DNP-labeled APCs (prepared as in Protocol 1 or using other methods)
-
Isolated DNP-specific T cells or peripheral blood mononuclear cells (PBMCs) containing T cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom microtiter plates
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
Proliferation assay reagents (e.g., [³H]-thymidine or CFSE)
-
ELISA kits for cytokine detection (e.g., IL-2, IFN-γ)
Procedure:
-
Co-culture of T cells and APCs: a. Seed the DNP-labeled APCs in a 96-well plate. b. Add the T cells to the wells at a suitable T cell to APC ratio (e.g., 10:1). c. Include appropriate controls:
- T cells alone (negative control)
- T cells with unlabeled APCs (negative control)
- T cells stimulated with anti-CD3/anti-CD28 antibodies (positive control) d. Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Assessment of T-cell Proliferation: a. For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter. b. For CFSE-based assays, label the T cells with CFSE prior to co-culture. After incubation, analyze the dilution of the CFSE signal by flow cytometry.
-
Measurement of Cytokine Production: a. After the incubation period, collect the culture supernatant from each well. b. Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling and Experimental Workflows
Conclusion
This compound is a versatile and powerful reagent for a wide range of applications in immunology research. Its unique combination of a DNP hapten for immune recognition, a PEG spacer for improved biocompatibility, and a DBCO group for bioorthogonal conjugation allows for the precise manipulation and study of immune responses. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this innovative tool into their workflows, paving the way for new discoveries and therapeutic strategies in immunology.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Recruiting Molecules: An Emerging Paradigm for Engaging Immune Function in Treating Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS 2149585-17-9 | AxisPharm [axispharm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis and Purification of DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of DNP-PEG4-DBCO, a heterobifunctional linker of significant interest in immunology, drug delivery, and bioconjugation. This molecule incorporates a 2,4-dinitrophenyl (DNP) hapten for immunological recognition, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This guide details a representative synthetic protocol, purification methodologies, and characterization data to aid researchers in the successful production and application of this versatile chemical tool.
Introduction
This compound is a valuable reagent for researchers developing antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel immunoassays. The DNP moiety serves as a universal epitope for anti-DNP antibodies, enabling applications in immunodetection and targeted cell lysis. The DBCO group allows for the covalent attachment of the linker to azide-modified biomolecules, such as proteins, peptides, and nucleic acids, through a highly efficient and bioorthogonal click reaction. The PEG4 spacer improves the aqueous solubility of the molecule and provides spatial separation between the DNP hapten and the conjugated biomolecule, which can be crucial for maintaining biological activity.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A representative and commonly employed strategy involves the amide coupling of an amine-functionalized DNP-PEG4 precursor with a carboxylic acid-activated DBCO moiety. This approach is efficient and allows for the modular construction of the final product.
Synthetic Scheme
The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.
DNP-PEG4-DBCO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of DNP-PEG4-DBCO, a heterobifunctional linker crucial in bioconjugation and drug development. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for the effective handling, storage, and application of this reagent.
This compound incorporates a dinitrophenyl (DNP) hapten, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of moieties allows for the linkage of molecules to an azide-containing target via copper-free click chemistry while introducing an immunogenic DNP tag. The PEG4 spacer is designed to enhance the solubility and minimize steric hindrance of the conjugate.[1]
Core Characteristics
| Property | Description | Source(s) |
| Molecular Formula | C35H39N5O10 | [2] |
| Molecular Weight | 689.7 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
Solubility Characteristics
Qualitative Solubility:
This compound is readily soluble in common organic solvents. The presence of the hydrophilic PEG4 spacer is intended to improve its solubility in aqueous media.
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Enhanced Aqueous Solubility: The PEG4 chain contributes to improved solubility in aqueous buffers compared to non-PEGylated counterparts.
Quantitative Solubility Data (from related compounds):
The following table summarizes the quantitative solubility data for structurally related DBCO-PEG4 compounds. This data can be used to estimate the solubility of this compound.
| Compound | Solvent/Buffer | Solubility | Source(s) |
| DBCO-PEG4-Maleimide | Aqueous buffers | up to 6.6 mM | |
| DBCO-PEG4-NHS ester | Aqueous buffers | up to 5.5 mM | |
| DBCO-PEG4-DBCO | DMSO, MeOH, DMF | 10 mM (prepared by adding 123 µL per 1 mg) | |
| DBCO-PEG4-DBCO | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | |
| 5-DBCO-PEG4-dCpG | DMSO | Soluble | |
| 5-DBCO-PEG4-dCpG | Water, MeOH | Very slightly soluble |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A general workflow for the experimental determination of this compound solubility.
Stability Profile
The stability of this compound is crucial for its successful application in bioconjugation reactions, ensuring the integrity of the linker and its reactive moieties.
Storage and Handling Recommendations:
-
Long-term Storage: For optimal stability, this compound should be stored at -20°C in a sealed container, protected from light and moisture.
-
Handling: It is recommended to use anhydrous solvents when preparing stock solutions and to minimize the compound's exposure to moisture. For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability Data (from related DBCO compounds):
The stability of the DBCO group is a key consideration. The following data from studies on other DBCO-containing molecules provide insights into the potential stability of this compound under various conditions.
| Condition | Observation | Source(s) |
| Storage of DBCO-modified IgG | 3-5% loss of reactivity towards azides after 4 weeks at 4°C or -20°C. | |
| Long-term storage in solution | Avoid azide- and thiol-containing buffers. | |
| Room Temperature | DBCO compounds can exhibit significant instability over a 4-week period. It is recommended to prepare solutions fresh. | |
| In the presence of Glutathione (GSH) | DBCO is significantly less stable than BCN, with a reported half-life of 71 minutes. | |
| In Immune Phagocytes | Moderate stability, with 36% degradation of DBCO groups observed after 24 hours. | |
| Deprotection Conditions | DBCO-modified oligonucleotides are stable to ammonium hydroxide for 2 hours at 65°C or overnight at room temperature. |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: A logical diagram outlining the key steps in assessing the stability of this compound.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. However, the following are generalized protocols that can be adapted for this purpose.
Protocol 1: Determination of Solubility by the Shake-Flask Method
This method is a reliable way to determine the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, PBS pH 7.4)
-
Microcentrifuge tubes
-
Orbital shaker/vortexer
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the desired solvent to the tube.
-
Seal the tube and place it on an orbital shaker or vortexer at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the appropriate wavelength) or a calibrated HPLC method.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Assessment of Stability by HPLC-MS
This protocol outlines a method to assess the stability of this compound over time under different conditions.
Materials:
-
This compound stock solution (e.g., in anhydrous DMSO)
-
Buffers of different pH values (e.g., pH 5, 7.4, 9)
-
Solutions of potentially reactive species (e.g., glutathione)
-
Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC-MS system
Procedure:
-
Prepare solutions of this compound at a known concentration in the different buffers and solutions to be tested.
-
Prepare a control sample in the stock solution solvent.
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Incubate the aliquots at the desired temperatures.
-
At each time point, quench the reaction if necessary (e.g., by freezing) and analyze the sample by HPLC-MS.
-
For HPLC analysis, use a suitable column and mobile phase to separate this compound from any potential degradation products.
-
Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation.
-
Use the mass spectrometry data to identify the mass of any new peaks, which can help in identifying the degradation products.
-
Plot the percentage of remaining this compound against time to determine its stability under each condition.
Conclusion
This technical guide provides a summary of the available information on the solubility and stability of this compound. While specific quantitative data for this compound is limited, the information from related molecules offers valuable guidance for its use in research and development. The provided experimental protocols can be adapted to generate specific data for this compound in various experimental settings. Proper storage and handling are paramount to ensure the integrity and reactivity of this important bifunctional linker.
References
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with DNP-PEG4-DBCO, a heterobifunctional linker used in bioconjugation and immunology research. This reagent incorporates three key functional elements: a dinitrophenyl (DNP) hapten, a hydrophilic polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group.
The DNP group serves as a highly immunogenic hapten, enabling sensitive detection with anti-DNP antibodies in various immunoassays. The PEG4 spacer enhances the solubility of the labeled antibody and minimizes steric hindrance, preserving its biological activity. The DBCO group facilitates covalent conjugation to azide-modified molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological molecules.[1]
These application notes are designed to guide researchers through the entire workflow, from antibody preparation and conjugation to the characterization of the final labeled product.
Data Presentation
The efficiency of antibody labeling with DBCO-NHS esters is dependent on the molar ratio of the labeling reagent to the antibody. The following table summarizes the expected conjugation yield based on data from studies using DBCO-PEG4-NHS ester, which provides a strong baseline for optimizing reactions with this compound-NHS ester.
| Molar Ratio (DBCO-PEG4-NHS : Antibody) | Average DBCO Molecules per Antibody | Subsequent Click Reaction Yield (%)* |
| 5:1 | ~2.5 | > 90% |
| 10:1 | ~4.0 | > 90% |
| 15:1 | ~5.5 | ~85% |
| 20:1 | ~7.0 | ~75% |
*Click reaction yield is expressed as the percentage of functional DBCO groups that react with an excess of an azide-containing molecule. Data adapted from studies on IgG antibodies.[2] It is important to note that higher molar ratios can sometimes lead to precipitation and a decrease in overall yield.[1]
Experimental Protocols
Part 1: Antibody Preparation
Successful antibody labeling requires a purified antibody in a suitable buffer.
1.1. Buffer Exchange:
-
Rationale: The presence of primary amines (e.g., Tris, glycine) or sodium azide in the antibody storage buffer will compete with the labeling reaction and must be removed.[3]
-
Procedure:
-
Exchange the antibody buffer to a non-amine, azide-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0.
-
Buffer exchange can be performed using spin desalting columns or by dialysis.
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay like BCA.
-
Part 2: Antibody Labeling with this compound-NHS Ester
This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester-activated this compound for conjugation to primary amines (lysine residues) on the antibody.
2.1. Reagent Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use.
2.2. Conjugation Reaction:
-
Adjust the concentration of the purified antibody to 1-5 mg/mL in PBS (pH 7.2-8.0).
-
Calculate the required volume of the 10 mM this compound-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% to prevent antibody denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
2.3. Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
2.4. Purification of the Labeled Antibody:
-
Remove unreacted this compound-NHS ester and other small molecules using a desalting column or spin filtration with a molecular weight cutoff appropriate for the antibody.
Part 3: Characterization of the this compound Labeled Antibody
3.1. Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of this compound molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Procedure:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 309 nm (A309, the absorbance maximum for DBCO).
-
Calculate the concentration of the antibody, correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO moiety.
-
The DOL is the molar ratio of the DBCO to the antibody.
Formula for DOL Calculation:
Where:
-
CF is the correction factor for DBCO absorbance at 280 nm (typically ~0.3).
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
Part 4: Copper-Free Click Chemistry Reaction
The this compound-labeled antibody is now ready for conjugation to any azide-functionalized molecule.
4.1. Reaction Setup:
-
Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS).
-
Add the azide-containing molecule to the this compound-labeled antibody. A 1.5 to 10-fold molar excess of the azide molecule is recommended to ensure efficient conjugation.[4]
4.2. Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
4.3. Purification and Analysis:
-
The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) to remove any unreacted azide molecule.
-
The success of the conjugation can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the antibody.
Visualizations
Caption: Experimental workflow for this compound antibody labeling.
Caption: Logical relationship of this compound components.
References
Application Notes and Protocols for Cell Surface Engineering with DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface engineering is a powerful methodology for modifying the exterior of living cells to introduce novel functionalities, enabling advancements in targeted drug delivery, cell-based therapies, and fundamental biological research. This document provides a detailed guide to utilizing DNP-PEG4-DBCO, a heterobifunctional linker, for the precise modification of cell surfaces.
This compound is comprised of three key components:
-
Dinitrophenyl (DNP): A well-characterized hapten that can be targeted by anti-DNP antibodies, facilitating immunological detection and cell isolation.
-
Polyethylene Glycol (PEG4): A short, hydrophilic spacer that enhances the solubility of the molecule and minimizes steric hindrance, ensuring the accessibility of the terminal functional groups.[1]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific covalent bond formation with azide-modified molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]
This two-step approach involves the initial labeling of the cell surface with an azide-containing molecule, followed by the "click" reaction with this compound. This bioorthogonal strategy ensures that the reaction is highly specific and occurs under physiological conditions without interfering with normal cellular processes.
Principle of the Method
The cell surface engineering process using this compound is a two-step procedure that leverages the principles of metabolic glycoengineering and copper-free click chemistry.
-
Metabolic Labeling of Cell Surface Glycans with Azides: Cells are cultured in a medium supplemented with an unnatural sugar analog containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cellular metabolic machinery incorporates this azido-sugar into cell surface glycans, effectively displaying azide groups on the cell exterior.[3]
-
Copper-Free Click Chemistry with this compound: The azide-decorated cells are then treated with this compound. The DBCO group on the linker reacts specifically and efficiently with the azide groups on the cell surface through a SPAAC reaction, forming a stable triazole linkage. This covalently attaches the DNP-PEG4 moiety to the cell surface.[1]
This method allows for the stable and specific presentation of DNP haptens on the cell surface, which can then be used for a variety of downstream applications.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface through metabolic glycoengineering.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the cells of interest in their appropriate complete medium to the desired confluency.
-
Preparation of Ac4ManNAz Medium: Prepare the cell culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Metabolic Labeling: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, harvest the cells. For adherent cells, use a gentle cell dissociation reagent. For suspension cells, pellet them by centrifugation.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unreacted Ac4ManNAz.
-
Cell Counting and Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion. The cells are now ready for the click chemistry reaction.
Protocol 2: Cell Surface Labeling with this compound
This protocol details the "click" reaction of azide-labeled cells with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound (stock solution in anhydrous DMSO)
-
Complete cell culture medium or PBS
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Preparation of this compound Labeling Solution: Prepare the labeling solution by diluting the this compound stock solution in pre-warmed, serum-free medium or PBS to the desired final concentration. A titration in the range of 10-50 µM is recommended to determine the optimal concentration for your cell type.
-
Cell Resuspension: Resuspend the azide-labeled cells in the this compound labeling solution at a recommended cell density of 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. For sensitive cell lines, the incubation can be performed at 4°C for 1-2 hours to minimize cellular processes.
-
Washing: After incubation, pellet the cells by centrifugation and wash them three times with complete cell culture medium containing 10% FBS to quench and remove any unreacted this compound.
-
Final Resuspension: Resuspend the DNP-labeled cells in an appropriate buffer for downstream analysis or applications.
-
Validation of Labeling (Optional): To confirm successful labeling, the DNP-modified cells can be stained with a fluorescently labeled anti-DNP antibody and analyzed by flow cytometry.
Quantitative Data Summary
The efficiency of cell surface labeling and the effect on cell viability are critical parameters. The following table summarizes representative quantitative data from studies utilizing DBCO-based reagents for cell surface modification.
| Parameter | Cell Type | Reagent Concentration | Incubation Time/Temp | Labeling Efficiency (%) | Cell Viability (%) | Reference |
| Labeling Efficiency | RAW 264.7 | 10 µM CHOL-PEG2000-DBCO | 20 min at 37°C | 78-81 | Not specified in this context | |
| Cell Viability | RAW 264.7 | 10 µM CHOL-PEG2000-DBCO | 20 min, 16h, 24h at 37°C | Not specified | >95 | |
| Labeling Efficiency | Yeast Cells | 2 mg/mL DBCO-NHS ester | 60 min on ice | High (qualitative) | ~90 | |
| Cell Viability | A549 | 0-100 µM DBCO-Cy5 | 3 days at 37°C | Not specified | >90 | |
| Labeling Efficiency | BT-549 | 50 µM DBCO-PEG4-Fluor 545 | 1 hour at 37°C | Optimal at 50 µM Ac4ManNAz | Not specified |
Visualizing the Process and Principles
To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Caption: Chemical principle of cell surface engineering.
Caption: Experimental workflow for cell surface modification.
Downstream Applications and Functional Assays
Once cells are successfully engineered with this compound, a variety of functional assays can be employed to study the consequences of the surface modification or to utilize the newly introduced DNP handle.
Potential Applications:
-
Targeted Cell Isolation: DNP-modified cells can be specifically isolated from a mixed population using anti-DNP antibody-coated magnetic beads.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays: The DNP hapten can serve as a target for anti-DNP antibodies, enabling the study of ADCC responses against the modified cells.
-
Targeted Drug Delivery: Anti-DNP antibody-drug conjugates can be used to deliver therapeutic agents specifically to the engineered cells.
-
Cell Tracking and Imaging: Co-staining with fluorescently labeled anti-DNP antibodies allows for the visualization and tracking of the modified cells in vitro and in vivo.
Recommended Functional Assays:
-
Cell Viability and Proliferation Assays: Assays such as MTT, WST-1, or colony formation assays can be used to assess the impact of the cell surface modification on cell health and growth.
-
Apoptosis Assays: To determine if the engineering process induces programmed cell death, assays that measure caspase activity or use annexin V staining can be performed.
-
Cytokine Release Assays: ELISA or multiplex immunoassays can be used to measure the secretion of cytokines from immune cells in response to interactions with DNP-modified cells.
-
Natural Killer (NK) Cell Cytotoxicity Assays: The susceptibility of DNP-engineered cells to NK cell-mediated killing can be evaluated using flow cytometry-based cytotoxicity assays.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | Inefficient metabolic labeling. | Optimize the concentration of Ac4ManNAz and the incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is of high quality. |
| Insufficient this compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent. Consider using a longer PEG spacer if steric hindrance is suspected. | |
| High background signal | Incomplete removal of unreacted this compound. | Increase the number and volume of washes after the click reaction. Include serum in the wash buffer to quench any remaining reactive groups. |
| Non-specific binding of the detection antibody. | Include appropriate blocking steps and control for non-specific antibody binding. | |
| Decreased cell viability | Toxicity of Ac4ManNAz or this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. |
| Harsh cell handling. | Handle cells gently during washing and centrifugation steps. Use pre-warmed, physiological buffers. |
Conclusion
The use of this compound in conjunction with metabolic glycoengineering provides a robust and versatile platform for cell surface engineering. The protocols and data presented here offer a comprehensive guide for researchers to implement this technology for a wide range of applications in biology and drug development. The specificity of the copper-free click chemistry reaction and the well-defined nature of the DNP hapten make this an invaluable tool for precise cellular modification.
References
Application Notes and Protocols for DNP-PEG4-DBCO in Immune Detection Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG4-DBCO is a heterobifunctional linker that incorporates three key functional elements: a dinitrophenyl (DNP) hapten, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination enables a powerful two-step approach for the development of highly sensitive and specific probes for immune detection.[1][2]
The DBCO group facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that allows for the covalent attachment of the this compound linker to azide-modified biomolecules, such as antibodies, proteins, or nucleic acids, under mild, aqueous conditions.[3][4] The PEG4 spacer enhances the solubility of the molecule and provides a flexible linker that minimizes steric hindrance.[1]
Once conjugated to a target-specific biomolecule, the exposed DNP hapten serves as a versatile tag for signal amplification. High-affinity anti-DNP antibodies, available in various formats (e.g., conjugated to fluorophores or enzymes), can then be used for indirect detection, leading to a significant enhancement of the signal in a variety of immunoassays. This hapten-based amplification strategy offers a robust and often more sensitive alternative to traditional direct labeling or biotin-streptavidin systems.
These application notes provide detailed protocols for utilizing this compound in the development of immune detection probes and its application in key immunoassays such as ELISA and flow cytometry.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 689.7 g/mol | |
| Purity | >95% | |
| Storage Conditions | -20°C, protected from light and moisture | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Quantitative Parameters for SPAAC Bioconjugation
| Parameter | Recommended Value/Range | Reference |
| Molar Excess of this compound to Azide-Modified Biomolecule | 1.5 to 10-fold | |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES), pH 7.0-8.5 | |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 4-12 hours at room temperature; overnight at 4°C | |
| Quenching Agent (for NHS ester reactions) | Tris buffer (50-100 mM final concentration) |
Table 3: Second-Order Rate Constants for SPAAC Reactions with DBCO
| Reactants | Buffer | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo DBCO-amine + 3-azido-L-alanine | PBS, pH 7 | 25 | 0.32 - 0.85 | |
| Sulfo DBCO-amine + 3-azido-L-alanine | HEPES, pH 7 | 25 | 0.55 - 1.22 | |
| DBCO-PEG5-trastuzumab + Azide | - | - | 0.18 - 0.37 |
Note: The presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.
Table 4: Recommended Antibody Concentrations for DNP-Based Immunoassays
| Application | Antibody | Concentration/Dilution | Reference |
| ELISA (Capture) | DNP-BSA | 0.5 µ g/well | |
| ELISA (Detection) | Anti-mouse IgG HRP conjugate | Varies (e.g., 1:100,000) | |
| Flow Cytometry | Anti-DNP Antibody | Assay-dependent | |
| Western Blot | Anti-DNP Antibody | Assay-dependent |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Antibody with this compound
This protocol describes the conjugation of this compound to an azide-modified antibody via a copper-free click chemistry reaction.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine and azide-free)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an amine and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Gently mix and incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification of the DNP-Labeled Antibody:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein fractions containing the DNP-labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group) using a spectrophotometer.
-
-
Storage:
-
Store the purified DNP-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Indirect ELISA with a DNP-Labeled Detection Antibody
This protocol outlines the use of a DNP-labeled antibody for the detection of a target antigen in a sandwich ELISA format.
Materials:
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Target antigen standard and samples
-
DNP-labeled detection antibody (from Protocol 1)
-
Anti-DNP antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with the capture antibody (typically 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the DNP-labeled detection antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the anti-DNP-HRP antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Flow Cytometry using a DNP-Labeled Primary Antibody
This protocol describes the use of a DNP-labeled primary antibody for the detection of a cell surface antigen, followed by signal amplification with a fluorescently labeled anti-DNP antibody.
Materials:
-
Cell suspension
-
DNP-labeled primary antibody (from Protocol 1)
-
Fluorophore-conjugated anti-DNP antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with flow cytometry staining buffer.
-
Adjust the cell concentration to 1x10^7 cells/mL.
-
-
Primary Antibody Staining:
-
Add the DNP-labeled primary antibody to 100 µL of the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
-
Secondary Antibody Staining (Signal Amplification):
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorophore-conjugated anti-DNP antibody at its optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Final Wash and Acquisition:
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
Resuspend the cells in 500 µL of staining buffer and acquire the data on a flow cytometer.
-
Mandatory Visualizations
Caption: Experimental workflow for probe development and immune detection.
Caption: Signaling cascade in a DNP-based sandwich ELISA.
Caption: Logical relationship of this compound components and their functions.
References
Application Note: Protocol for Conjugating DNP-PEG4-DBCO to Azide-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of 2,4-Dinitrophenyl (DNP)-PEG4-Dibenzocyclooctyne (DBCO) to azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction is a bioorthogonal ligation that enables the efficient and specific covalent labeling of biomolecules under mild, physiological conditions. The resulting DNP-labeled biomolecules are valuable tools in various research and diagnostic applications, particularly in immunology where DNP acts as a hapten to elicit a robust antibody response.
Data Presentation
The efficiency of the SPAAC reaction is influenced by several factors, including buffer composition, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of the conjugation reaction.
Table 1: Effect of Reaction Conditions on SPAAC Second-Order Rate Constants
| Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS (7.0) | 25 | 0.32 - 0.85 |
| HEPES (7.0) | 25 | 0.55 - 1.22 |
| MES (6.0) | 25 | ~0.4 |
| Borate (8.5) | 25 | ~0.9 |
| DMEM | 37 | 0.59 - 0.97 |
| RPMI | 37 | 0.27 - 0.77 |
Note: Rate constants can vary depending on the specific azide and DBCO derivatives used.
Table 2: Recommended Molar Ratios for Efficient Conjugation
| Reactant | Recommended Molar Excess |
| DNP-PEG4-DBCO to Azide-modified Biomolecule | 1.5 to 10-fold molar excess of the limiting reagent is recommended to drive the reaction to completion. |
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to an azide-modified protein.
Materials
-
Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free and azide-free buffer (e.g., HEPES, Borate).
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer or plate reader
-
SDS-PAGE analysis equipment
Protocol for Conjugation
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Vortex to ensure complete dissolution. This solution should be prepared fresh.
-
Prepare the azide-modified biomolecule in the chosen reaction buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins). Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the azide-modified biomolecule solution. A 1.5 to 10-fold molar excess of this compound is generally recommended.
-
Gently mix the reaction mixture. If necessary, the final concentration of DMSO should be kept below 20% to maintain protein stability.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.
-
-
Purification of the DNP-Conjugated Biomolecule:
-
Remove the unreacted this compound and byproducts from the reaction mixture using an appropriate purification method.
-
For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods.
-
Monitor the purification process by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).
-
-
Characterization of the Conjugate:
-
Spectrophotometric Analysis: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and ~360 nm (for DNP). The DNP to protein molar ratio can be calculated using the Beer-Lambert law.
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the biomolecule.
-
Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to an azide-modified biomolecule.
Hapten-Carrier Induced Immune Response
Caption: Mechanism of hapten-carrier induced antibody production.
Application Notes and Protocols for DNP-PEG4-DBCO in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.[2]
DNP-PEG4-DBCO is a polyethylene glycol (PEG)-based PROTAC linker.[3] It incorporates a dibenzocyclooctyne (DBCO) group, which enables copper-free and biocompatible conjugation to azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. The PEG4 spacer enhances solubility and provides spatial separation between the two ligands, while the dinitrophenyl (DNP) group, a known hapten, may be utilized for immunological detection or other specific applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Data Presentation
| Parameter | Description | Typical Range | Significance |
| DC₅₀ (nM) | The concentration of a PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar | A primary measure of PROTAC potency. Lower values indicate higher potency. |
| Dₘₐₓ (%) | The maximum percentage of protein degradation achievable with a PROTAC. | >80% | Indicates the efficacy of the PROTAC. A high Dₘₐₓ is desirable. |
| Ternary Complex Kᴅ (nM) | The dissociation constant for the POI-PROTAC-E3 ligase ternary complex. | Nanomolar to micromolar | Measures the stability of the ternary complex. A lower Kᴅ can correlate with higher degradation efficiency. |
| Binary Binding Affinity (Kᴅ, nM) | The dissociation constant for the PROTAC binding to the POI or the E3 ligase individually. | Varies widely | Characterizes the interaction with individual components. Does not always correlate directly with degradation potency. |
| Degradation Rate (t₁/₂, h) | The half-life of the target protein in the presence of the PROTAC. | Varies | Measures how quickly the PROTAC induces protein degradation. |
| Selectivity | The degree to which the PROTAC degrades the target protein over other proteins. | High | Crucial for minimizing off-target effects and potential toxicity. |
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. Typically, one of the binding ligands (for the POI or the E3 ligase) is functionalized with an azide group. This azide-modified ligand is then conjugated to the this compound linker via a SPAAC reaction.
Protocol 1: Synthesis of a PROTAC via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final conjugation step to form the PROTAC.
Materials:
-
This compound
-
Azide-functionalized binding moiety (POI ligand or E3 ligase ligand)
-
Anhydrous, amine-free solvent (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction vial
-
Stirring apparatus
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation: Ensure all glassware is dry. If reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolution: Dissolve the azide-functionalized binding moiety in the chosen anhydrous solvent to a known concentration (e.g., 10 mM).
-
Addition of Linker: Add 1.0 to 1.2 molar equivalents of this compound, also dissolved in a minimal amount of the anhydrous solvent, to the solution of the azide-functionalized moiety.
-
Reaction: Stir the reaction mixture at room temperature. The SPAAC reaction is generally efficient and can be complete within 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the starting materials and the formation of the desired PROTAC product peak with the expected mass-to-charge ratio (m/z).
-
Purification: Upon completion, purify the crude product by preparative RP-HPLC to isolate the final PROTAC.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC product using LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a specified time (typically 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amount for each sample, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
PROTAC Synthesis and Evaluation Workflow
Caption: Workflow for PROTAC synthesis and evaluation.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DNP-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, resulting in the formation of a stable triazole linkage.[2] A key advantage of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy.
This document provides detailed application notes and protocols for utilizing DNP-PEG4-DBCO in SPAAC reactions. This compound is a heterobifunctional reagent comprised of three key components:
-
DNP (Dinitrophenyl): A well-established hapten used for immunological detection.
-
PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances solubility and minimizes steric hindrance between the conjugated molecules.
-
DBCO (Dibenzocyclooctyne): A highly reactive strained alkyne that readily participates in SPAAC reactions with azide-functionalized molecules.
The combination of these features makes this compound a versatile tool for a variety of applications, including bioconjugation, targeted drug delivery, and the development of probes for immunological assays.
Reaction Mechanism
The SPAAC reaction between this compound and an azide-containing molecule proceeds through a concerted [3+2] cycloaddition mechanism. The inherent ring strain of the DBCO moiety facilitates the reaction, leading to the formation of a stable triazole ring without the need for a catalyst.
Caption: SPAAC reaction of this compound with an azide-molecule.
Quantitative Data Summary
The efficiency of SPAAC reactions can be influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of reaction buffer. The following table summarizes general quantitative parameters for SPAAC reactions involving DBCO reagents. Note that optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1.5 - 20 fold molar excess over the azide-containing molecule | The optimal ratio depends on the concentration of the limiting reactant and the desired reaction rate. |
| Reaction Temperature | 4°C to 37°C | Reactions are typically faster at higher temperatures. Room temperature (25°C) or 37°C are common. |
| Reaction Time | 2 - 12 hours | Reaction times can be optimized based on the reactivity of the specific azide and DBCO reagents. |
| pH | 7.0 - 8.5 | SPAAC reactions are generally tolerant to a range of pH values, but physiological pH (7.4) is commonly used. |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES | Avoid buffers containing azides, as they will compete with the azide-labeled molecule for reaction with DBCO. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Azide-functionalized molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching reagent (optional, e.g., an excess of a small molecule azide)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in 100 µL of solvent to create a 10 mg/mL stock solution. Store at -20°C, protected from light and moisture.
-
Azide-Molecule Stock Solution: Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, PBS, or an organic solvent if necessary). The concentration will depend on the specific molecule and experimental design.
General Protocol for SPAAC Ligation
This protocol provides a general workflow for conjugating an azide-functionalized molecule to this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule with the desired molar excess of the this compound stock solution.
-
Add the reaction buffer to achieve the desired final concentrations. The final concentration of the organic solvent (DMF or DMSO) should typically be kept below 20% to maintain the integrity of biological molecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Gentle mixing during incubation can improve reaction efficiency.
-
-
Quenching (Optional):
-
To ensure that all unreacted this compound is consumed, a small molecule azide can be added to the reaction mixture at the end of the incubation period.
-
-
Purification:
-
Purify the DNP-PEG4-conjugate from unreacted reagents using a suitable method such as size-exclusion chromatography, dialysis, or HPLC. The choice of purification method will depend on the properties of the conjugated molecule.
-
-
Characterization:
-
The success of the conjugation can be confirmed by various analytical techniques, such as UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance peak around 310 nm), SDS-PAGE (for protein conjugates), or mass spectrometry.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for performing a SPAAC reaction with this compound.
Caption: General workflow for SPAAC with this compound.
Applications
This compound is a versatile reagent suitable for a range of applications, including:
-
Bioconjugation: Linking azide-modified biomolecules such as proteins, peptides, and nucleic acids while introducing a DNP tag for immunological detection.
-
Probe Development: Creating multifunctional probes for use in immune detection and cellular imaging.
-
Drug Delivery: Assembling drug-antibody conjugates or other targeted delivery systems.
-
Immunology Research: Facilitating antibody detection and the development of novel immunoassays.
Storage and Handling
Store this compound at -20°C in a sealed container, protected from light and moisture. When preparing stock solutions, use anhydrous solvents such as DMF or DMSO to prevent degradation of the DBCO moiety.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific application and molecules of interest.
References
Application Notes and Protocols for DNP-PEG4-DBCO in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a cytotoxic drug through a chemical linker. The choice of linker is critical to the stability and efficacy of the ADC.
This document provides detailed application notes and protocols for the use of DNP-PEG4-DBCO, a heterobifunctional linker, in the development of ADCs. This linker features a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) moiety. The DBCO group allows for a highly efficient and bioorthogonal, copper-free click chemistry reaction with an azide-modified antibody or drug.[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance, while the DNP group can serve as an immunogenic hapten.[1][2]
This compound: Structure and Properties
This compound is a versatile linker that facilitates the conjugation of an azide-modified biomolecule to a DBCO-modified partner. In the context of ADC development, this typically involves the reaction of an azide-modified antibody with a DBCO-functionalized drug payload, or vice-versa.
Key Features:
-
DNP Hapten: The dinitrophenyl group is a well-characterized hapten that can elicit an immune response when conjugated to a larger carrier molecule.[3] In the context of an ADC, it can be used for detection, purification, or potentially to modulate the immune response.
-
PEG4 Spacer: The hydrophilic polyethylene glycol spacer improves the solubility of the ADC, reduces aggregation, and provides spatial separation between the antibody and the drug, which can minimize interference with their respective functions.
-
DBCO Group: The dibenzocyclooctyne moiety reacts specifically and efficiently with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it does not interfere with biological functional groups, and can be performed under mild, aqueous conditions.
Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C35H39N5O10 | |
| Molecular Weight | 689.7 g/mol | |
| Purity | Typically ≥95% to 98% | |
| Storage | Store at -20°C in a sealed container, protected from light and moisture. | |
| Solubility | Soluble in anhydrous solvents such as DMF or DMSO. |
Experimental Workflow for ADC Synthesis using this compound
The general workflow for creating an ADC using this compound involves a two-step process: introduction of an azide or DBCO group onto the antibody and the drug, followed by the click chemistry conjugation reaction.
References
Application Notes and Protocols for DNP-PEG4-DBCO in Enzyme-Linked Immunosorbent Assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG4-DBCO is a versatile heterobifunctional linker that incorporates a dinitrophenyl (DNP) hapten and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG4) spacer.[1][2] The DNP group is a well-established hapten that elicits a strong immunological response and is readily recognized by anti-DNP antibodies.[1][3] The DBCO moiety facilitates copper-free click chemistry, enabling covalent conjugation to azide-modified molecules or surfaces through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biological applications.
These application notes describe a novel method for preparing DNP-functionalized microplates for use in ELISA. By leveraging the DBCO-azide click chemistry, this compound can be covalently immobilized onto azide-functionalized plates. This creates a stable, high-density DNP surface ideal for capturing and quantifying anti-DNP antibodies in various sample types. This method offers an alternative to traditional passive adsorption of DNP-protein conjugates, potentially providing higher sensitivity and reproducibility.
Principle of the Application
This protocol details a two-stage process:
-
Plate Functionalization: An azide-modified microplate is covalently coated with this compound. The DBCO group on the linker reacts specifically with the azide groups on the plate surface, forming a stable triazole linkage. This results in a plate with a uniform layer of DNP haptens exposed for antibody binding.
-
Anti-DNP Antibody ELISA: The DNP-functionalized plate is used in a standard indirect ELISA format to detect and quantify anti-DNP antibodies. Samples containing anti-DNP antibodies are incubated in the wells, where the antibodies bind to the immobilized DNP hapten. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary anti-DNP antibody. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric), the intensity of which is proportional to the amount of anti-DNP antibody in the sample.
Required Materials
-
This compound
-
Azide-functionalized 96-well microplates
-
Anti-DNP antibody (as standard and/or sample)
-
Goat anti-IgG (or other appropriate species) HRP-conjugated secondary antibody
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tween 20
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microplate shaker
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Protocol 1: Preparation of DNP-Functionalized ELISA Plates
This protocol describes the covalent immobilization of this compound onto an azide-functionalized microplate surface.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a working solution by diluting the stock solution to 100 µM in PBS (pH 7.4).
-
-
Coating Procedure:
-
Add 100 µL of the 100 µM this compound working solution to each well of an azide-functionalized 96-well plate.
-
Seal the plate and incubate overnight at 4°C with gentle agitation on a plate shaker.
-
-
Washing:
-
Discard the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer (PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Prepare a blocking buffer of 1% BSA in PBS.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Final Wash and Storage:
-
Discard the blocking buffer and wash the wells three times with Wash Buffer.
-
The plate is now DNP-functionalized and ready for use in an ELISA. Plates can be used immediately or dried and stored with a desiccant at 4°C for future use.
-
Caption: Workflow for DNP-functionalization of an ELISA plate.
Protocol 2: Indirect ELISA for Anti-DNP Antibody Quantification
This protocol uses the DNP-functionalized plate to detect and quantify anti-DNP antibodies.
-
Standard and Sample Preparation:
-
Prepare a standard curve of anti-DNP antibody in Dilution Buffer (PBS with 0.05% Tween 20 and 0.1% BSA). A typical starting concentration is 1000 ng/mL, followed by 2-fold serial dilutions.
-
Dilute experimental samples in Dilution Buffer. The optimal dilution factor should be determined empirically but a starting dilution of 1:100 is recommended.
-
-
Antibody Incubation:
-
Add 100 µL of standards and diluted samples to the wells of the DNP-functionalized plate. Include a blank well with Dilution Buffer only.
-
Incubate for 2 hours at room temperature on a microplate shaker.
-
-
Washing:
-
Discard the solutions and wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Dilution Buffer to its recommended working concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Caption: Principle of anti-DNP antibody detection via ELISA.
Data Presentation
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Plot the average corrected absorbance values for each standard against its known concentration.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of anti-DNP antibody in the experimental samples by interpolating their absorbance values from the standard curve.
Representative Quantitative Data
The following table presents example data from a typical anti-DNP antibody ELISA performed using a this compound functionalized plate.
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Average Corrected Absorbance |
| 1000 | 2.154 | 2.188 | 2.096 |
| 500 | 1.891 | 1.905 | 1.823 |
| 250 | 1.432 | 1.450 | 1.366 |
| 125 | 0.955 | 0.967 | 0.886 |
| 62.5 | 0.612 | 0.600 | 0.531 |
| 31.25 | 0.388 | 0.398 | 0.318 |
| 15.63 | 0.245 | 0.251 | 0.173 |
| 0 (Blank) | 0.075 | 0.073 | 0.000 |
| Sample ID | Dilution Factor | Average Corrected Absorbance | Calculated Concentration (ng/mL) |
| Sample A | 100 | 1.215 | 195.7 |
| Sample B | 100 | 0.754 | 88.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 3 hours or overnight at 4°C. Increase the number of wash steps to five. Add 0.05% Tween 20 to the blocking buffer. |
| Secondary antibody concentration too high. | Titrate the secondary antibody to determine the optimal concentration. | |
| Low Signal | Insufficient this compound coating. | Ensure the azide-functionalized plate is of high quality. Increase the incubation time for the coating step to 24 hours. |
| Low antibody affinity or concentration. | Check the quality of the primary and secondary antibodies. Increase incubation times for antibody steps. | |
| Inactive HRP enzyme or substrate. | Use fresh TMB substrate. Ensure the HRP-conjugate has been stored correctly. | |
| High Variability (High CV%) | Inconsistent pipetting or washing. | Ensure proper pipetting technique. Use a multichannel pipette for consistency. Ensure all wells are washed uniformly. |
| Edge effects on the plate. | Avoid using the outer wells of the plate. Ensure consistent temperature during incubations. |
References
Troubleshooting & Optimization
Technical Support Center: DNP-PEG4-DBCO Conjugation
Welcome to the technical support center for DNP-PEG4-DBCO conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation. It consists of three main components:
-
DNP (Dinitrophenyl): A hapten commonly used for immunological applications.
-
PEG4: A polyethylene glycol linker with four repeating units, which enhances solubility and reduces steric hindrance.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
This reagent is frequently used as a PROTAC (Proteolysis Targeting Chimera) linker and in other "click chemistry" applications to covalently attach the DNP group to a target molecule that has been modified to contain an azide group.[1]
Q2: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A2: SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction. It involves the reaction of a strained cyclooctyne, like DBCO, with an azide to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for use in biological systems.[2][3] The reaction is driven by the high ring strain of the cyclooctyne.[4]
Q3: What factors can influence the efficiency of my this compound conjugation?
A3: Several factors can impact the success of your SPAAC reaction:
-
Reaction Buffer and pH: The choice of buffer and its pH can significantly affect reaction rates. For example, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH. Generally, higher pH values tend to increase reaction rates, though this can be buffer-dependent. It is crucial to use amine-free buffers such as PBS, HEPES, or borate buffer, as primary amines can react with other functional groups if present on your molecule (e.g., NHS esters).
-
Temperature: Higher temperatures generally increase the reaction rate. Reactions are typically run at room temperature (25°C) or 37°C.
-
Solvent: The use of organic co-solvents should be carefully considered as they can impact reaction rates. DBCO reagents are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
-
Reagent Concentration: Higher concentrations of both the this compound and the azide-containing molecule will lead to a faster reaction rate.
-
Steric Hindrance: The accessibility of the azide and DBCO groups is important. The PEG4 linker in this compound helps to minimize steric hindrance.
-
Nature of the Azide: The electronic properties of the azide can influence reaction kinetics. Less sterically hindered, primary azides tend to react faster in SPAAC.
Q4: How should I store my this compound reagent?
A4: For optimal stability, this compound should be stored at -20°C or below, protected from light and moisture. If the reagent is in an organic solvent like DMSO, it is best to aliquot it to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degradation of DBCO Reagent: DBCO can be sensitive to highly acidic conditions and prolonged exposure to moisture. | Confirm the integrity of your this compound reagent. Use fresh reagent if degradation is suspected. |
| Suboptimal Reaction Conditions: Incorrect buffer, pH, temperature, or incubation time can hinder the reaction. | Optimize reaction conditions. Screen different buffers (e.g., HEPES vs. PBS) and pH values. Consider increasing the temperature to 37°C and extending the incubation time. | |
| Low Reagent Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of one or both reactants. A molar excess (1.5-10 fold) of one reagent can improve efficiency. | |
| Presence of Interfering Substances: Buffers containing azides or primary amines (if using an NHS ester-activated molecule) will interfere with the reaction. | Ensure all buffers and solutions are free from interfering substances like sodium azide or Tris buffer. | |
| Precipitation of Conjugate | Hydrophobicity: The DNP and DBCO moieties are hydrophobic and can cause aggregation, especially if the target biomolecule is also hydrophobic. | The PEG4 linker is designed to improve solubility. However, if precipitation occurs, consider screening different buffers or adding a small amount of a biocompatible organic co-solvent. |
| Incorrect Buffer/pH: The solubility of biomolecules is often dependent on the pH and ionic strength of the buffer. | Perform buffer screening to find the optimal formulation for your specific conjugate. | |
| Inconsistent Results | Reagent Instability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. | Aliquot the this compound stock solution upon receipt to minimize freeze-thaw cycles. |
| Variability in Reaction Setup: Inconsistent reagent concentrations, incubation times, or temperatures can lead to variable results. | Maintain consistent experimental parameters for all reactions. Prepare a master mix of reagents where possible. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol provides a starting point for the conjugation reaction. Optimization may be required for your specific application.
Materials:
-
This compound
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein Solution: Prepare your azide-modified protein in the chosen reaction buffer at a known concentration.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of this compound over the protein is a good starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. For faster reactions, incubation at 37°C for 1-4 hours can be tested.
-
Purification: Remove excess, unreacted this compound from the conjugated protein using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group) or mass spectrometry.
Protocol for Optimizing Reaction Conditions
To maximize conjugation efficiency, it is recommended to perform a small-scale optimization experiment.
Procedure:
-
Set up a series of parallel reactions in microcentrifuge tubes.
-
Buffer Screening: Test different reaction buffers (e.g., PBS, HEPES, Borate buffer) at various pH levels (e.g., 7.0, 7.5, 8.0).
-
Molar Ratio Titration: Vary the molar excess of this compound to your azide-containing molecule (e.g., 2x, 5x, 10x, 20x).
-
Temperature and Time Course: Run reactions at different temperatures (e.g., 4°C, room temperature, 37°C) and take aliquots at different time points (e.g., 1, 4, 8, 12 hours) to monitor the reaction progress.
-
Analyze the results of each condition to determine the optimal parameters for your specific molecules.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of the SPAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Troubleshooting low yield in DNP-PEG4-DBCO reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DNP-PEG4-DBCO in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-free click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components used for?
This compound is a chemical linker with three key components[1][2]:
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DNP (Dinitrophenyl): A hapten that can be recognized by specific anti-DNP antibodies, making it useful for immunological detection and purification[1].
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PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances water solubility, reduces steric hindrance, and minimizes non-specific interactions between the DNP moiety and the target molecule[1][3].
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DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via copper-free click chemistry (SPAAC) to form a stable triazole linkage.
Q2: What is the mechanism of the this compound reaction?
The reaction is a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. The high ring strain of the DBCO group allows it to react efficiently with an azide-containing molecule without the need for a cytotoxic copper catalyst. This makes the reaction highly suitable for bioconjugation in sensitive biological systems.
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reagent's reactivity:
-
Storage: Store at -20°C in a sealed container, protected from light and moisture.
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. Prepare solutions in anhydrous solvents like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Low Reaction Yield
Low yield in this compound reactions can be attributed to several factors. This section addresses common problems and provides solutions.
Q4: My reaction yield is very low or I'm not seeing any product formation. What could be the cause?
Low or no product formation is a common issue that can often be traced back to reagent quality, reaction setup, or the reaction conditions themselves.
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Potential Cause 1: Reagent Degradation. The DBCO moiety is sensitive to moisture and can degrade over time if not stored properly.
-
Solution: Ensure the this compound has been stored correctly at -20°C in a desiccated, light-protected environment. Use fresh, high-purity reagents and anhydrous solvents (DMSO, DMF) for stock solutions.
-
-
Potential Cause 2: Incorrect Buffer Composition. The presence of certain components in your reaction buffer can inhibit the reaction.
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Solution: Avoid using buffers that contain azides, as they will compete with your azide-labeled molecule for the DBCO reagent. Also, ensure no reducing agents like DTT or TCEP are present if your azide-labeled molecule has other sensitive functional groups.
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The efficiency of the SPAAC reaction is dependent on concentration, temperature, and reaction time.
-
Solution: Increase the concentration of your reactants. Reactions are more efficient at higher concentrations. You can also try increasing the incubation temperature to 37°C and extending the reaction time (from a few hours to overnight).
-
Q5: I'm observing product formation, but the yield is still lower than expected. How can I optimize the reaction?
When you have some product but the yield is unsatisfactory, fine-tuning the reaction parameters is key.
-
Potential Cause 1: Unfavorable Molar Ratio. The stoichiometry of the reactants may not be optimal.
-
Solution: Experiment with the molar ratio of this compound to your azide-containing molecule. It is common to use a slight excess (1.5 to 3 mole equivalents) of one reagent to drive the reaction to completion.
-
-
Potential Cause 2: Steric Hindrance. Large biomolecules can sometimes hinder the accessibility of the azide and DBCO groups.
-
Solution: The PEG4 linker is designed to minimize this, but if you are working with particularly large or complex molecules, steric hindrance could still be a factor. While changing the linker isn't an option with this reagent, ensuring optimal buffer conditions for molecular conformation can help.
-
-
Potential Cause 3: Hydrophobicity and Aggregation. The DBCO group is hydrophobic, which can sometimes lead to aggregation of the labeled molecule, reducing its availability for reaction.
-
Solution: Ensure adequate mixing during the reaction. If you suspect aggregation, you may need to screen different reaction buffers or add a small percentage of an organic co-solvent, provided it doesn't negatively impact your biomolecule.
-
Experimental Protocols and Data Management
Standard Protocol for this compound Conjugation
This protocol provides a general framework. You may need to optimize it for your specific application.
-
Prepare the Azide-Containing Molecule: Dissolve your azide-functionalized molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate the Reaction: Add the this compound stock solution to your azide-containing molecule solution. A common starting point is to use a 3- to 10-fold molar excess of the this compound.
-
Incubate: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. For potentially low-efficiency reactions, you can incubate at 37°C for 4-12 hours.
-
Purification: Remove the excess, unreacted this compound using a suitable method such as dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration, depending on the nature of your conjugated molecule.
Data Table for Troubleshooting and Optimization
To systematically troubleshoot low yield, it is helpful to vary one parameter at a time and record the outcome. Use the following table to track your optimization experiments.
| Experiment ID | This compound (Molar Excess) | Reactant Concentration (mg/mL) | Temperature (°C) | Incubation Time (hours) | Buffer System (pH) | % Yield (or Relative Yield) | Observations (e.g., Precipitation) |
| 01 (Control) | 3x | 2 | 25 | 4 | PBS (7.4) | ||
| 02 | 5x | 2 | 25 | 4 | PBS (7.4) | ||
| 03 | 10x | 2 | 25 | 4 | PBS (7.4) | ||
| 04 | 3x | 5 | 25 | 4 | PBS (7.4) | ||
| 05 | 3x | 2 | 37 | 4 | PBS (7.4) | ||
| 06 | 3x | 2 | 25 | 12 | PBS (7.4) |
Visualizing the Process
This compound Reaction Pathway
Caption: Chemical reaction pathway for this compound.
Experimental Workflow for Troubleshooting
Caption: Logical workflow for troubleshooting low yield.
References
Technical Support Center: Optimizing SPAAC Reactions with DNP-PEG4-DBCO
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DNP-PEG4-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and frequently asked questions to ensure successful conjugation outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions with this compound in a question-and-answer format.
Question: Why am I observing low conjugation efficiency or no reaction?
Answer: Low or no conjugation can stem from several factors. Here's a systematic approach to troubleshooting:
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Suboptimal Molar Ratio of Reactants: The ratio of this compound to your azide-containing molecule is critical. A molar excess of one reactant is often necessary to drive the reaction to completion.[1][2]
-
Degraded this compound Reagent: DBCO reagents can degrade over time, especially if not stored properly or if repeatedly brought to room temperature. Moisture and oxidation can reduce reactivity.
-
Recommendation: Use freshly prepared this compound solutions. Store the solid reagent at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Incompatible Buffer System: Certain buffer components can interfere with the SPAAC reaction.
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Azide-containing buffers are strictly incompatible as they will compete with your azide-functionalized molecule for the DBCO group.
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Buffers with primary amines (e.g., Tris, glycine) should be avoided if you are using an NHS-ester functionalized molecule to introduce the azide or DBCO moiety, as they will compete for the NHS ester.
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Recommendation: Use non-amine, non-azide containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer within a pH range of 6-9.
-
-
Suboptimal Reaction Conditions (Time and Temperature): While SPAAC reactions are generally efficient at room temperature, kinetics can be influenced by time and temperature.
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Recommendation: Typical reaction times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed overnight at 4°C. If faster kinetics are desired, the temperature can be increased to 37°C.
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Question: My this compound reagent has poor aqueous solubility. How can I address this?
Answer: The PEG4 linker in this compound is designed to enhance hydrophilicity. However, if you encounter solubility issues, follow these steps:
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Dissolve in an Organic Solvent First: Dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF before adding it to the aqueous reaction mixture.
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Control the Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules.
Question: How does pH affect my SPAAC reaction?
Answer: SPAAC reactions are generally less sensitive to pH than copper-catalyzed click chemistry (CuAAC). However, pH can still influence the reaction rate.
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General Trend: Higher pH values (within the 7-9 range) can generally increase the reaction rate.
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Buffer-Dependent Effects: The effect of pH can be buffer-dependent. For instance, one study found that while higher pH generally increased reaction rates, this was not the case in HEPES buffer. The same study reported that HEPES buffer at pH 7 provided the highest reaction rates compared to other buffers like PBS.
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Recommendation: A pH of around 7.4 is a good starting point for most bioconjugation reactions. For optimization, consider screening different pH values within the 7-9 range.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: this compound should be stored at -20°C in a sealed container, protected from light and moisture.
Q2: Can I monitor the progress of my SPAAC reaction? A2: Yes, the consumption of the DBCO group can be monitored by measuring the decrease in absorbance at approximately 310 nm using a UV-Vis spectrophotometer.
Q3: What are the advantages of the PEG4 linker in this compound? A3: The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule, reduces steric hindrance between the conjugated partners, and can minimize aggregation.
Q4: Are there any known side reactions with DBCO reagents? A4: While SPAAC is highly specific, DBCO can be less stable in the presence of strong nucleophiles or reducing agents like TCEP or high concentrations of thiols (e.g., glutathione). If your experimental conditions involve such agents, the stability of the DBCO group should be considered.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing SPAAC reactions with DBCO-containing reagents.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. For antibody conjugations, up to a 10-fold excess may be used. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4-12 hours | Can be extended up to 48 hours for higher yield, especially at lower temperatures or concentrations. |
| pH | 7.0 - 9.0 | A neutral pH of ~7.4 is a common starting point. Reaction rates may increase with higher pH. |
Table 2: Buffer System Compatibility
| Buffer | Compatibility | Notes |
| PBS (Phosphate-Buffered Saline) | Compatible | A commonly used buffer for SPAAC reactions. |
| HEPES | Compatible | Has been shown to yield higher reaction rates compared to PBS at pH 7. |
| Borate Buffer | Compatible | Suitable for reactions within a pH range of 6-9. |
| Tris, Glycine | Incompatible (with NHS esters) | These buffers contain primary amines that will react with NHS esters used for labeling. |
| Buffers containing Sodium Azide | Incompatible | Azide in the buffer will compete with the azide-functionalized molecule. |
Experimental Protocol: General SPAAC Reaction with this compound
This protocol provides a general guideline for conjugating an azide-functionalized molecule to this compound. Optimization may be required for specific applications.
Materials:
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This compound
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Azide-functionalized molecule
-
Anhydrous DMSO or DMF
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Reaction Buffer (e.g., PBS, pH 7.4)
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Purification system (e.g., size exclusion chromatography, dialysis, HPLC)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. For a 10 mM solution, add 123 µL of solvent per 1 mg of this compound.
-
Prepare your azide-functionalized molecule in the reaction buffer.
-
-
Conjugation Reaction:
-
In a reaction tube, add the desired amount of the azide-functionalized molecule.
-
Add the this compound stock solution to the reaction mixture to achieve the desired final molar ratio (e.g., 1.5 to 3-fold excess of this compound). Ensure the final concentration of the organic solvent is below 20%.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. For faster reactions, incubate at 37°C.
-
-
Purification:
-
After the incubation is complete, purify the conjugate to remove unreacted this compound and other small molecules. Suitable methods include size exclusion chromatography, dialysis, or HPLC.
-
-
Characterization and Storage:
-
Characterize the final conjugate using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE, UV-Vis spectroscopy).
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Avoiding aggregation of biomolecules during DNP-PEG4-DBCO conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid biomolecule aggregation during DNP-PEG4-DBCO conjugation.
Troubleshooting Guide: Preventing and Resolving Aggregation
Biomolecule aggregation during conjugation can significantly impact yield, purity, and biological activity. Below are common issues and their solutions.
dot
Caption: Troubleshooting logic for addressing biomolecule aggregation.
Issue 1: Precipitate forms immediately upon adding this compound.
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Question: Did you dissolve the this compound reagent in an organic solvent before adding it to your aqueous biomolecule solution?
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Answer: this compound, like many DBCO reagents, has limited aqueous solubility.[1] It is crucial to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[2][3] Add the dissolved reagent to the biomolecule solution slowly and with gentle mixing to prevent localized high concentrations that can lead to precipitation.[1]
Issue 2: The biomolecule solution becomes cloudy or forms a precipitate during the conjugation reaction.
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Question: Have you optimized the buffer conditions for your specific biomolecule?
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Answer: The solubility of biomolecules can be highly dependent on the pH and ionic strength of the buffer.[4]
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Buffer Composition: Ensure you are using an amine-free buffer such as PBS (Phosphate Buffered Saline) or HEPES at a pH between 7.2 and 8.0. Buffers containing primary amines, like Tris or glycine, will compete with the intended reaction.
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pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI of your biomolecule can help maintain its solubility.
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Ionic Strength: Both high and low salt concentrations can lead to aggregation. You may need to screen different salt concentrations to find the optimal condition for your biomolecule.
-
-
Question: Is the concentration of your biomolecule too high?
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Answer: High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation. Consider performing the conjugation reaction at a lower biomolecule concentration (e.g., 1-5 mg/mL).
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Question: Are you using an appropriate molar excess of the this compound reagent?
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Answer: Over-labeling a biomolecule can alter its physicochemical properties, leading to aggregation. It is important to perform a titration experiment to determine the optimal molar ratio of the DBCO reagent to your biomolecule. For a protein concentration of ≤ 5 mg/mL, a 10-fold molar excess is often recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Issue 3: Aggregation is observed after the reaction, during purification, or upon storage.
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Question: Have you considered adding stabilizing excipients to your reaction or storage buffer?
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Answer: Several additives can help prevent protein aggregation.
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Glycerol: 5-20% glycerol can help stabilize proteins.
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Arginine: 50-100 mM arginine can increase protein solubility.
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Non-ionic detergents: Low concentrations of detergents like Tween-20 (0.01-0.1%) can help solubilize hydrophobic patches on biomolecules that may lead to aggregation.
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-
Question: At what temperature are you performing the reaction and storing the conjugate?
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Answer: Lowering the reaction temperature (e.g., 4°C) for a longer duration can slow down the process of protein unfolding and aggregation. For long-term storage, keeping the purified conjugate at -20°C or -80°C with a cryoprotectant like glycerol is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 linker in this compound?
A1: The polyethylene glycol (PEG4) spacer is hydrophilic and serves multiple purposes. It enhances the water solubility of the conjugate, which can help reduce the potential for aggregation. Additionally, it provides distance between the DNP moiety and the biomolecule, minimizing steric hindrance.
Q2: How can I detect and quantify aggregation in my sample?
A2: Several methods can be used to detect and quantify biomolecule aggregation:
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Visual Inspection: The simplest method is to look for turbidity or visible precipitates in your solution.
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UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.
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Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.
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Size Exclusion Chromatography (SEC): Aggregates will typically elute earlier than the monomeric biomolecule. SEC can be coupled with multi-angle light scattering (SEC-MALS) for more detailed characterization.
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Analytical Ultracentrifugation (AUC): AUC can be used to assess the homogeneity of a sample and detect the presence of aggregates.
Q3: Can the DNP moiety itself contribute to aggregation?
A3: The dinitrophenyl (DNP) group is relatively hydrophobic. While the PEG4 linker is designed to counteract this, if your biomolecule already has exposed hydrophobic patches, the addition of DNP could potentially increase the propensity for aggregation. Optimizing the degree of labeling and using stabilizing excipients can help mitigate this.
Q4: My biomolecule has free cysteines. Could this be a problem?
A4: If your biomolecule has free cysteine residues that are not the intended target for another modification, they could potentially form intermolecular disulfide bonds, leading to aggregation. If this is a concern, you can consider temporarily blocking these cysteines with a reversible agent like N-ethylmaleimide (NEM) before performing the this compound conjugation.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Biomolecule Concentration | 10 mg/mL | 5 mg/mL | 1 mg/mL | Lower concentrations reduce aggregation risk. |
| Molar Excess of DBCO Reagent | 50x | 20x | 10x | Optimal ratio is biomolecule-dependent; titration is recommended. |
| Reaction Temperature | Room Temperature | 4°C | Lower temperatures can reduce the rate of aggregation. | |
| Glycerol Concentration | 0% | 10% | 20% | 5-20% can improve stability. |
| Arginine Concentration | 0 mM | 50 mM | 100 mM | 50-100 mM can enhance solubility. |
| Tween-20 Concentration | 0% | 0.01% | 0.1% | Low concentrations of non-ionic detergents can prevent aggregation. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Protein
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Protein Preparation:
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Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline), at pH 7.2-8.0.
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Adjust the protein concentration to 1-5 mg/mL.
-
-
This compound Reagent Preparation:
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Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
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Add the desired molar excess of the dissolved this compound reagent to the protein solution. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is a good starting point.
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Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
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Remove excess, unreacted this compound reagent using a desalting column or size-exclusion chromatography.
-
Protocol 2: Screening for Optimal Buffer Conditions
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Prepare small-scale aliquots of your biomolecule in a variety of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
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Add the this compound reagent to each aliquot as described in Protocol 1.
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Incubate the reactions under the same conditions.
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Monitor each reaction for signs of aggregation (e.g., visual turbidity, DLS).
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Analyze the conjugation efficiency for each condition to determine the optimal buffer.
dot
Caption: Experimental workflow for this compound conjugation.
References
Impact of buffer pH and composition on DNP-PEG4-DBCO reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer pH and composition on DNP-PEG4-DBCO reactivity. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule used in bioconjugation.[1][2] It consists of three key components:
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DNP (Dinitrophenyl): A hapten used for immunological detection.[1]
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PEG4 (Polyethylene glycol): A hydrophilic spacer that improves water solubility and reduces steric hindrance during conjugation.[1][3]
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DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.
Q2: What is the optimal pH for the DBCO-azide (SPAAC) reaction?
A2: The SPAAC reaction itself is robust and can proceed over a broad pH range (typically 4 to 12). However, when working with sensitive biomolecules like proteins and antibodies, the primary consideration is maintaining their stability and activity. Therefore, a pH range of 6.0 to 9.0 is generally recommended for bioconjugation. A neutral pH of around 7.4 is an excellent starting point for most applications.
Q3: Which buffers are recommended for this compound reactions?
A3: The choice of buffer is critical for successful conjugation. Amine-free and azide-free buffers are essential. Recommended buffers include:
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Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
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HEPES buffer.
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Borate buffer (50 mM).
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Carbonate/Bicarbonate buffer (100 mM).
Q4: Are there any buffer components or reagents that interfere with the reaction?
A4: Yes. To ensure high reactivity and yield, you must avoid the following:
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Buffers with primary amines: Reagents like Tris (tris(hydroxymethyl)aminomethane) and glycine are incompatible with amine-reactive variants of DBCO (e.g., DBCO-NHS ester) as they will compete for the reagent.
-
Sodium Azide (NaN₃): Sodium azide is a common preservative, but it will react directly with the DBCO group, consuming your reagent. Ensure all buffers and stock solutions are azide-free.
-
Thiols or Reducing Agents: Reagents such as dithiothreitol (DTT) and β-mercaptoethanol should be avoided as they can potentially lead to undesired side reactions with the strained alkyne of the DBCO moiety.
Q5: My this compound is not dissolving in my aqueous buffer. What should I do?
A5: this compound and its common derivatives have poor solubility in aqueous solutions. It is essential to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to your protein or molecule in the final aqueous reaction buffer. Keep the final concentration of the organic solvent below 10-15% to prevent protein precipitation.
Troubleshooting Guide
| Observation | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Presence of interfering substances: Your buffer may contain azides (from preservatives) or, if using an amine-reactive DBCO variant, primary amines (e.g., Tris). | Remove interfering substances by dialysis or using a desalting column before starting the reaction. Switch to a recommended buffer like PBS or HEPES. |
| Suboptimal reaction conditions: The concentration of reactants may be too low, or the incubation time too short. | Increase the molar excess of the this compound reagent. For protein labeling, try starting with a 10- to 20-fold molar excess. Increase the incubation time (4-12 hours at room temperature or overnight at 4°C is typical). | |
| Hydrolyzed/degraded reagent: The DBCO reagent may have been exposed to moisture (especially NHS ester variants) or strong acids. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid strongly acidic conditions. | |
| Precipitate Forms in the Reaction Mixture | Excess organic solvent: The concentration of DMSO or DMF from the reagent stock solution is too high, causing the protein to precipitate. | Keep the final concentration of the organic co-solvent as low as possible, ideally under 10%. |
| Low solubility of the conjugate: The resulting this compound-labeled molecule may have poor solubility in the chosen buffer. | The PEG4 linker is designed to improve solubility, but if issues persist, screen different buffers (e.g., varying pH or ionic strength) to find the optimal formulation. | |
| Inconsistent Results Between Experiments | Reagent instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the this compound stock solution into single-use volumes and store at -20°C or below to maintain stability. |
| Buffer variability: Inconsistent preparation of buffers can affect pH and introduce contaminants. | Prepare buffers fresh using high-purity reagents. Always verify the final pH of the buffer before use. |
Data Summary Tables
Table 1: Recommended Buffers and pH Ranges for this compound Conjugations
| Buffer System | Typical Concentration | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X (e.g., 20 mM Phosphate, 150 mM NaCl) | 7.0 - 8.0 | Widely compatible and a good starting point for most protein conjugations. |
| HEPES | 20 - 50 mM | 7.0 - 8.5 | A non-amine, non-phosphate biological buffer. |
| Borate | 50 mM | 8.0 - 9.0 | Useful when a slightly more alkaline pH is required. |
| Carbonate / Bicarbonate | 100 mM | 8.5 - 9.0 | Effective for reactions with amine-reactive esters, but pH must be carefully controlled. |
Table 2: Incompatible Reagents and Buffer Components
| Class | Examples | Reason for Incompatibility |
| Primary Amines | Tris, Glycine | Competes with target amines when using amine-reactive DBCO variants (e.g., DBCO-NHS). |
| Azides | Sodium Azide (NaN₃) | Reacts directly and irreversibly with the DBCO group. |
| Thiols / Reducing Agents | DTT, TCEP, β-mercaptoethanol | Potential for undesired side reactions with the strained alkyne. |
| Strong Acids | High concentrations of TFA | Can cause rearrangement and inactivation of the DBCO group. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Amine-Containing Protein with DBCO-PEG4-NHS Ester
This protocol assumes the use of a common variant, this compound-NHS ester, to label primary amines (e.g., lysine residues) on a protein.
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Buffer Preparation: Prepare a suitable amine-free, azide-free conjugation buffer such as 1X PBS, pH 7.4. If your protein stock is in an incompatible buffer (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.
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Prepare Protein Solution: Adjust the protein concentration to 1-5 mg/mL in the conjugation buffer.
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Prepare DBCO Reagent Stock: Immediately before use, allow the vial of this compound-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO reagent stock solution to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
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Quench Reaction (Optional but Recommended): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15 minutes.
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Purification: Remove excess, unreacted this compound-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis. The purified DBCO-labeled protein is now ready for reaction with an azide-containing molecule.
Protocol 2: Copper-Free Click Reaction (SPAAC)
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Prepare Reactants: Have your purified DBCO-labeled protein and your azide-containing molecule ready in a compatible buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in a microcentrifuge tube. A slight molar excess (1.5 to 3 equivalents) of one component can be used to drive the reaction to completion.
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Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are often efficient, but longer incubation times can improve yield.
-
Analysis and Purification: The resulting conjugate can be analyzed by SDS-PAGE, which should show a band shift corresponding to the newly formed, larger molecule. Further purification can be performed if necessary using size-exclusion or affinity chromatography.
Visual Diagrams
References
DNP-PEG4-DBCO storage and stability best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of DNP-PEG4-DBCO, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a sealed, light- and moisture-protected container.[1] For long-term stability, it is crucial to minimize exposure to light and moisture. Some suppliers state that the product is stable for a few weeks during ordinary shipping at ambient temperatures.
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is best practice to immediately store the compound at the recommended -20°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the DBCO group.
Q3: What solvents are recommended for dissolving this compound?
A3: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents for dissolving this compound.[1] It is critical to use anhydrous solvents to prevent the degradation of the DBCO moiety.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of the DBCO group in aqueous solutions can be pH-dependent. While generally stable, some studies have shown degradation of DBCO at neutral pH in certain cellular environments. For experimental setups, it is advisable to prepare aqueous solutions fresh and use them promptly. When preparing for conjugation, it is recommended to first dissolve this compound in an anhydrous organic solvent like DMSO or DMF before diluting with the aqueous reaction buffer.
Q5: How stable is the DBCO moiety on a conjugated molecule?
A5: The stability of the DBCO group after conjugation can be influenced by storage conditions. For instance, a DBCO-modified antibody was reported to lose approximately 3-5% of its reactivity towards azides over a period of four weeks when stored at either 4°C or -20°C. For optimal long-term stability of DBCO-conjugated molecules, it is advisable to avoid buffers that contain azides or thiols.
Quantitative Stability Data
| Condition | Parameter | Recommended Practice / Observation |
| Storage (Solid) | Temperature | Store at -20°C for long-term stability. |
| Light | Protect from light to prevent potential photodegradation. | |
| Moisture | Store in a desiccated environment to prevent hydrolysis. | |
| Storage (In Solution) | Solvent | Anhydrous DMSO or DMF at -20°C for short-term storage. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to prevent degradation. Aliquoting is recommended. | |
| Aqueous Buffer | Prepare fresh and use immediately. Stability is pH-dependent. | |
| pH Stability | Acidic | The DBCO group is known to be unstable in strongly acidic conditions (e.g., trifluoroacetic acid). |
| Neutral/Basic | Generally stable, but some degradation at neutral pH has been observed in cellular contexts. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffers of interest (e.g., PBS at various pH values)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% TFA)
-
Azide-functionalized molecule (for reactivity assessment)
2. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in the aqueous buffers of interest to the desired final concentration.
-
Incubate the samples under the desired conditions (e.g., different temperatures, time points).
3. HPLC Analysis:
-
At each time point, inject an aliquot of the sample into the HPLC system.
-
Monitor the degradation of this compound by observing the decrease in the peak area of the parent compound over time. The DNP group allows for detection at approximately 360 nm, and the DBCO group at around 309 nm.
-
The appearance of new peaks will indicate the formation of degradation products.
4. Reactivity Assessment (Optional):
-
To assess the functional stability of the DBCO group, react an aliquot of the stressed this compound sample with an excess of an azide-containing molecule.
-
Analyze the reaction mixture by HPLC to quantify the formation of the triazole product. A decrease in product formation over time indicates a loss of DBCO reactivity.
Troubleshooting Guide
dot
Caption: Troubleshooting workflow for low or no conjugation product.
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause A: Degradation of this compound. The DBCO moiety is sensitive to moisture and acidic conditions. Improper storage or handling can lead to its degradation.
-
Solution: Always store this compound at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly or store them in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Possible Cause B: Inactive Azide-Containing Partner. The azide functional group on the reaction partner may have degraded.
-
Solution: Ensure the azide-containing molecule has been stored correctly and is active. If in doubt, use a fresh batch of the azide reagent.
-
-
Possible Cause C: Suboptimal Reaction Conditions. The pH of the reaction buffer can influence the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
-
Solution: While SPAAC is generally robust across a range of pH values, it is advisable to maintain the reaction pH between 4 and 9. Avoid buffers containing azides or thiols, as they can react with the DBCO group.
-
Issue 2: Precipitation of this compound During Reaction Setup
-
Possible Cause: Poor Aqueous Solubility. this compound has limited solubility in aqueous buffers.
-
Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and solubility of your biomolecules.
-
Issue 3: Unexpected Side Reactions or Background Signal
-
Possible Cause A: Non-specific Binding of the DNP Moiety. The dinitrophenyl (DNP) group can exhibit non-specific binding to proteins, which may cause background signal in downstream applications.
-
Solution: Include appropriate blocking steps in your experimental protocol (e.g., using bovine serum albumin or other blocking agents) to minimize non-specific binding.
-
-
Possible Cause B: Reaction with Thiols. Although less common than with other reagents, the DBCO group may have some reactivity with free thiols under certain conditions.
-
Solution: If your biomolecule contains free thiols that are not intended for reaction, consider protecting them before conjugation or using a purification method that can separate the desired conjugate from any side products.
-
dot
Caption: General experimental workflow for bioconjugation using this compound.
References
Technical Support Center: Post-Conjugation Purification of DNP-PEG4-DBCO Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the removal of unreacted DNP-PEG4-DBCO following its conjugation to proteins, antibodies, or other biomolecules.
Troubleshooting Guide
Issue 1: Presence of Unreacted this compound in the Final Product
| Possible Cause | Recommended Solution | Detailed Protocol |
| Inefficient removal of small molecules. | Optimize the purification method based on the size difference between the conjugate and the unreacted reagent. | Size Exclusion Chromatography (SEC): Select a resin with an appropriate fractionation range to separate the high molecular weight conjugate from the low molecular weight this compound (MW: 689.7 Da).[1] Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than the molecular weight of the conjugate (e.g., 10 kDa MWCO for a 50 kDa protein conjugate).[2] Dialyze against a large volume of buffer with multiple buffer changes to ensure a sufficient concentration gradient.[3][4] Tangential Flow Filtration (TFF): Employ a TFF system with a membrane MWCO that retains the conjugate while allowing the unreacted this compound to pass through into the permeate.[5] |
| Aggregation of the conjugate or the unreacted reagent. | Modify buffer conditions to improve solubility. | Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations in the purification buffers. Optimize the pH of the buffer to be away from the isoelectric point (pI) of the protein to increase net charge and reduce aggregation. |
| Non-specific binding of this compound to the purification media. | Choose a different type of purification resin or modify the buffer conditions. | For SEC: Use a resin with a hydrophilic surface to minimize hydrophobic interactions. For Ion Exchange Chromatography (IEX): If applicable, adjust the salt concentration of the elution buffer to disrupt non-specific binding. |
Issue 2: Low Recovery of the Conjugated Product
| Possible Cause | Recommended Solution | Detailed Protocol |
| The conjugate is binding to the purification apparatus (e.g., chromatography column, dialysis membrane). | Passivate the surfaces of the purification system or choose alternative materials. | Pre-treat the chromatography column or dialysis membrane with a solution of a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. Use low-protein-binding membranes for dialysis or TFF. |
| The conjugate is being lost during the purification process. | Optimize the parameters of the chosen purification method. | For SEC: Ensure the flow rate is appropriate for the chosen resin to prevent excessive dilution. For Dialysis: Minimize the sample volume to surface area ratio of the dialysis tubing to reduce the risk of sample loss. For TFF: Carefully monitor the transmembrane pressure to avoid forcing the conjugate through the membrane pores. |
Frequently Asked Questions (FAQs)
Q1: What is the first method I should try to remove unreacted this compound?
A1: For most protein and antibody conjugations, Size Exclusion Chromatography (SEC) is the recommended initial method. It effectively separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation, allowing for efficient removal of the much smaller, unreacted this compound.
Q2: When is dialysis a suitable alternative to SEC?
A2: Dialysis is a good option when you need to remove small molecules from a relatively large sample volume and when time is not a critical factor, as it can be a slow process. It is particularly useful for buffer exchange simultaneously with the removal of unreacted reagents.
Q3: Can I use Tangential Flow Filtration (TFF) for this purification?
A3: Yes, TFF is a highly efficient and scalable method for removing small molecules and for buffer exchange. It is especially advantageous for processing large volumes of sample quickly.
Q4: What molecular weight cut-off (MWCO) should I use for dialysis or TFF?
A4: A general rule of thumb is to choose a MWCO that is at least 3-5 times smaller than the molecular weight of your conjugated protein. For example, if your protein conjugate has a molecular weight of 50 kDa, a 10 kDa MWCO membrane would be appropriate. This ensures retention of your product while allowing the smaller this compound (MW ~690 Da) to pass through.
Q5: My protein is prone to aggregation. Which purification method is best?
A5: For aggregation-prone proteins, Size Exclusion Chromatography (SEC) is often the gentlest method as it can be performed under a variety of buffer conditions that can be optimized to maintain protein stability. TFF can also be a good choice as it can be operated under low shear stress conditions.
Q6: How can I confirm that all the unreacted this compound has been removed?
A6: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. DNP has a characteristic absorbance that can be monitored. Alternatively, Mass Spectrometry can be used to confirm the purity of your final conjugate.
Quantitative Data Summary
| Purification Method | Key Parameter | Typical Value/Range | Notes |
| Size Exclusion Chromatography (SEC) | Resin Fractionation Range | Dependent on the size of the conjugate. For a 50 kDa protein, a resin with a range of 10-100 kDa would be suitable. | Allows for separation based on size and can also provide information on aggregation. |
| Dialysis | Membrane MWCO | 3-10 kDa | Choose a MWCO significantly smaller than the conjugate's molecular weight. |
| Buffer Exchange Frequency | 2-3 times over 12-24 hours | Frequent changes maintain the concentration gradient for efficient removal. | |
| Tangential Flow Filtration (TFF) | Membrane MWCO | 3-10 kDa | Similar to dialysis, the MWCO should be much smaller than the conjugate. |
| Transmembrane Pressure (TMP) | Varies with system and membrane; follow manufacturer's recommendations. | Proper TMP is crucial to prevent product loss and membrane fouling. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25, Superdex 75) with at least 2-3 column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a flow rate recommended for the specific column.
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Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength appropriate for DNP if possible.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity.
Protocol 2: Dialysis
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. Ensure the MWCO is appropriate for your conjugate.
-
Sample Loading: Load the sample into the dialysis device.
-
Dialysis: Immerse the dialysis device in a large volume of dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24 hours.
-
Sample Recovery: Recover the purified sample from the dialysis device.
Visualizations
Caption: Workflow for the removal of unreacted this compound.
Caption: Troubleshooting logic for impure conjugate.
References
- 1. This compound, 2149585-17-9 | BroadPharm [broadpharm.com]
- 2. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 4. repligen.com [repligen.com]
- 5. rocker.com.tw [rocker.com.tw]
Technical Support Center: Preventing Non-specific Binding with DNP-PEG4-DBCO Conjugates
Welcome to the technical support center for DNP-PEG4-DBCO conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) in various applications, including flow cytometry, immunofluorescence, and other immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates is primarily driven by two factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) and dinitrophenyl (DNP) moieties are inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1] This is a common cause of high background signals in various assays.
-
Thiol Reactivity: The strained alkyne in the DBCO group can react with free sulfhydryl groups (thiols) on cysteine residues of proteins in an azide-independent manner. This "thiol-yne" reaction can lead to off-target labeling and increased background.[1]
Q2: Can the DNP group contribute to non-specific binding?
A2: The dinitrophenyl (DNP) group is primarily used as a hapten for immunological detection. While it is a hydrophobic molecule and could contribute to overall non-specific hydrophobic interactions, the major driver of NSB is often the DBCO moiety. In some contexts, the presence of protein in the incubation mixture has been shown to decrease both total and specific binding of DNP conjugates, suggesting that blocking agents can be effective in mitigating DNP-related NSB.
Q3: What is the purpose of the PEG4 linker in the this compound conjugate?
A3: The polyethylene glycol (PEG) spacer (in this case, with four repeating units) is included to increase the hydrophilicity and water solubility of the conjugate.[2] This hydrophilic spacer helps to mitigate the hydrophobic nature of the DNP and DBCO groups, which can reduce aggregation and non-specific binding to some extent. It also provides a flexible linker between the DNP and DBCO moieties, which can improve accessibility for subsequent binding events.
Q4: What are the most critical controls to include in my experiment to assess non-specific binding?
A4: To accurately assess the level of non-specific binding, the following controls are essential:
-
Unlabeled Control: A sample that has not been incubated with the this compound conjugate. This helps to determine the autofluorescence or natural background signal of your cells or sample.
-
No-Azide Control: A sample that has not been metabolically labeled with an azide but is otherwise treated identically to the experimental sample, including incubation with the this compound conjugate. This is the most critical control to determine the level of non-specific binding of the conjugate to your cells or substrate.
-
Isotype Control (for antibody-based detection): If you are using an anti-DNP antibody for detection, an isotype control antibody (an antibody of the same immunoglobulin class and from the same species as the primary antibody but with no specificity for DNP) should be used to assess non-specific binding of the detection antibody itself.
Troubleshooting Guides
High background or non-specific staining is a common issue when working with this compound conjugates. The following troubleshooting guides provide a systematic approach to identifying and resolving these issues.
Issue 1: High Background Signal in Flow Cytometry
Symptoms:
-
High fluorescence signal in the no-azide control population.
-
Poor separation between the positive and negative populations.
-
The entire cell population shows a shift in fluorescence.
Troubleshooting Workflow for High Background in Flow Cytometry
References
DNP-PEG4-DBCO side reactions and how to minimize them
Welcome to the technical support center for DNP-PEG4-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker used in bioconjugation and immunology research.[1][2] Its primary application is to connect an azide-modified molecule to another molecule of interest via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, a type of copper-free click chemistry.[1][2][3] The DNP (dinitrophenyl) group serves as a hapten for immunological detection, while the PEG4 spacer enhances solubility and reduces steric hindrance.
Q2: What is the main reaction mechanism of this compound?
The DBCO (dibenzocyclooctyne) group on the this compound molecule reacts with an azide (-N3) functional group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is highly efficient and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.
Q3: What are the potential side reactions when using this compound?
The most significant side reaction is the "thiol-yne" reaction, where the strained alkyne of the DBCO group reacts with free sulfhydryl groups (-SH), such as those found on cysteine residues in proteins. This can lead to non-specific labeling of your target molecule or other proteins in your sample. Additionally, DBCO can undergo rearrangement and inactivation under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid).
Q4: How can I minimize the thiol-yne side reaction?
The most effective method to minimize the thiol-yne side reaction is to block free sulfhydryl groups on your protein or in your sample before introducing the this compound. This can be achieved by using thiol-reactive alkylating agents like Iodoacetamide (IAM) or N-ethylmaleimide (NEM). These reagents form a stable, irreversible bond with the thiol group, rendering it unreactive towards the DBCO moiety.
Q5: What are the optimal storage and handling conditions for this compound?
This compound should be stored at -20°C in a sealed container, protected from light and moisture. For use, it is recommended to dissolve the reagent in anhydrous solvents such as DMF or DMSO. Avoid prolonged exposure to moisture to prevent hydrolysis.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or no conjugation to azide-modified molecule | Degraded this compound: The DBCO moiety can lose reactivity over time if not stored properly. | Use a fresh vial of this compound. Ensure proper storage at -20°C, protected from light and moisture. |
| Suboptimal reaction conditions: Low concentration of reactants, incorrect buffer, or inappropriate temperature can lead to poor yield. | Increase the concentration of one or both reactants. Optimize the buffer system (HEPES has been shown to increase rates for some SPAAC reactions). Increase the reaction temperature if the stability of your biomolecules allows (reactions are often faster at 25°C or 37°C compared to 4°C). | |
| Presence of azide-containing buffers: Buffers containing sodium azide will react with the DBCO group, reducing the amount available for your target molecule. | Use azide-free buffers for the conjugation reaction. | |
| Non-specific labeling or multiple products observed | Thiol-yne side reaction: The DBCO group is reacting with free sulfhydryl groups (cysteine residues) on your protein of interest or other proteins in the sample. | Pre-treat your sample with a thiol-blocking agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding this compound. (See Experimental Protocols section). |
| Reaction with other nucleophiles: Although less common, highly reactive cyclooctynes can react with other nucleophiles, especially with prolonged reaction times or harsh conditions. | Reduce the reaction time and monitor the progress to stop the reaction once the desired product has formed. Lowering the reaction temperature can also increase selectivity. | |
| Precipitation of protein during the reaction | High concentration of organic solvent: this compound is often dissolved in DMSO or DMF. High final concentrations of these solvents can cause proteins to precipitate. | Keep the final concentration of the organic co-solvent low, typically below 20%. |
| Inconsistent results between experiments | Variability in reagent quality: Degradation of this compound or the azide-containing molecule can lead to inconsistent yields. | Use fresh, high-purity reagents for each experiment. Prepare stock solutions of this compound immediately before use. |
| Inconsistent buffer preparation: Variations in buffer pH and composition can affect the kinetics of the SPAAC reaction. | Prepare fresh buffers for each experiment and verify the pH. |
Quantitative Data Summary
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | DBCO with Benzyl Azide | ~1.0 | |
| SPAAC | Azide-PEG4-acid with DBCO-PEG4-acid | 2.1 ± 0.2 | |
| Thiol-yne (DBCO-tag mediated) | DBCO-(PEG)4-biotin with a specific cysteine-containing peptide tag | 0.81 ± 0.02 |
Note: The thiol-yne reaction with a standard, untagged cysteine residue is expected to be significantly slower than the DBCO-tag mediated reaction. The SPAAC reaction is generally considered to be two to three orders of magnitude faster than the thiol-yne side reaction.
Experimental Protocols
Protocol for Thiol Blocking with Iodoacetamide (IAM) Prior to DBCO Conjugation
This protocol is designed to block free sulfhydryl groups on proteins to prevent the thiol-yne side reaction with this compound.
Materials:
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Protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional, if targeting all cysteines)
-
Iodoacetamide (IAM)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure your protein sample is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If you wish to block all cysteine residues, including those in disulfide bonds, first reduce the protein. Add DTT to a final concentration of 5-10 mM and incubate for 30-60 minutes at 37°C.
-
Removal of Reducing Agent: If reduction was performed, remove the excess DTT using a desalting column or dialysis against a buffer at pH 7.2-8.0. This step is critical as DTT will react with IAM.
-
Alkylation with Iodoacetamide:
-
Prepare a fresh stock solution of IAM (e.g., 100 mM in the reaction buffer). IAM is light-sensitive, so protect the solution from light.
-
Add a 10 to 20-fold molar excess of IAM to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Quenching and Removal of Excess IAM:
-
Quench the reaction by adding a small molecule thiol like DTT or cysteine to a final concentration of ~2-fold molar excess over the initial IAM concentration.
-
Remove the excess IAM and quenching agent by buffer exchange using a desalting column or dialysis.
-
-
Conjugation with this compound: Your protein sample with blocked thiols is now ready for the SPAAC reaction with this compound according to your standard protocol.
Protocol for Thiol Blocking with N-ethylmaleimide (NEM) Prior to DBCO Conjugation
This protocol provides an alternative method for blocking free sulfhydryl groups using NEM.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
N-ethylmaleimide (NEM)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure your protein sample is in an amine-free and azide-free buffer at a pH between 6.5 and 7.5 for optimal specificity of NEM for thiols.
-
Alkylation with N-ethylmaleimide:
-
Prepare a fresh stock solution of NEM (e.g., 100-200 mM in ultrapure water or an organic solvent like DMSO or DMF).
-
Add a minimum of a 10-fold molar excess of NEM to the protein solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Removal of Excess NEM: Remove the excess NEM by buffer exchange using a desalting column or dialysis.
-
Conjugation with this compound: Your protein with blocked thiols is now ready for the SPAAC reaction with this compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to Confirming DNP-PEG4-DBCO Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of DNP-PEG4-DBCO to a target molecule, typically via a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified substrate, is a critical step in various applications, including the development of PROTACs and other targeted therapeutics.[1] Confirmation of this covalent linkage is paramount for the accurate interpretation of experimental results and ensuring the efficacy and specificity of the final conjugate. This guide provides a comparative overview of the primary analytical techniques used to verify successful conjugation, complete with experimental protocols and data interpretation.
Comparison of Analytical Techniques
Several analytical methods can be employed to confirm the formation of the this compound conjugate. The choice of technique will depend on the available instrumentation, the nature of the molecule being conjugated, and the level of detail required. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. UV-Visible spectroscopy also plays a role, particularly in quantification.
| Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| HPLC (RP & SEC) | Separation based on hydrophobicity (RP) or size (SEC). | Purity of the conjugate, separation of conjugated from unconjugated species. | Robust, quantitative, widely available. | Indirect confirmation of conjugation, requires reference standards for retention times. |
| Mass Spectrometry (MALDI-TOF & ESI-MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Direct confirmation of conjugation through an increase in molecular weight. | Highly sensitive, provides exact molecular weight of the conjugate.[2][3] | Can be complex to interpret for heterogeneous samples, ion suppression effects can occur.[4] |
| ¹H NMR Spectroscopy | Detection of the magnetic properties of atomic nuclei. | Structural confirmation of the conjugate by identifying characteristic proton signals of DNP, PEG, and DBCO moieties. | Provides detailed structural information.[5] | Requires relatively high sample concentration and purity, can be complex to interpret for large molecules. |
| UV-Vis Spectroscopy | Measurement of light absorption by chromophores. | Quantification of DNP and DBCO, can be used to monitor the reaction progress. | Simple, rapid, and non-destructive. | Indirect evidence of conjugation, susceptible to interference from other absorbing species. |
Experimental Workflow & Visualization
A logical workflow for confirming the successful conjugation of this compound is essential for an efficient and thorough analysis. The following diagram illustrates a typical experimental path, starting from the conjugation reaction to the final confirmation using a combination of analytical techniques.
References
A Researcher's Guide to Characterizing DNP-PEG4-DBCO Labeled Antibodies
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount for ensuring the quality, efficacy, and safety of novel bioconjugates. This guide provides a comprehensive comparison of key analytical methods for characterizing antibodies labeled with DNP-PEG4-DBCO, a common hapten-linker construct used in a variety of research and diagnostic applications.
The this compound linker imparts unique functionalities to an antibody. The dinitrophenyl (DNP) group serves as a hapten for immunological detection, while the dibenzocyclooctyne (DBCO) moiety allows for copper-free click chemistry conjugation. The PEG4 spacer enhances solubility and reduces steric hindrance. Thorough characterization of these labeled antibodies is essential to determine the degree of labeling, purity, stability, and functional integrity.
This guide delves into the most pertinent analytical techniques, presenting their principles, comparative advantages, and detailed experimental protocols.
Key Quality Attributes and Corresponding Analytical Methods
The comprehensive characterization of a this compound labeled antibody involves the assessment of several critical quality attributes (CQAs). The following table summarizes these attributes and the primary analytical methods employed for their evaluation.
| Critical Quality Attribute | Primary Analytical Methods | Secondary/Orthogonal Methods |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy | Mass Spectrometry (MS) |
| Purity and Heterogeneity | Capillary Electrophoresis-SDS (CE-SDS) | SDS-PAGE |
| Aggregation and Size Variants | Size Exclusion Chromatography (SEC) | SEC with Multi-Angle Light Scattering (SEC-MALS) |
| Confirmation of Conjugation | Mass Spectrometry (MS) | |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR), Flow Cytometry |
Comparison of Key Characterization Methods
The selection of an appropriate analytical method depends on the specific information required, the stage of development, and available instrumentation. This section provides a comparative overview of the most commonly used techniques.
| Method | Principle | Information Provided | Throughput | Expertise Required |
| UV-Vis Spectroscopy | Measures absorbance of light by the DNP and protein components. | Average Degree of Labeling (DOL).[1][2] | High | Low |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms covalent modification, determines precise mass of the conjugate, and can provide information on the distribution of labeled species.[3][4][5] | Low to Medium | High |
| CE-SDS | Separates molecules based on their electrophoretic mobility in a capillary filled with a sieving matrix under denaturing conditions. | Purity, heterogeneity, and presence of fragments or aggregates. | High | Medium |
| SEC-MALS | Separates molecules based on their hydrodynamic radius, followed by detection of light scattering to determine absolute molar mass. | Quantifies aggregates, monomers, and fragments; provides information on the molar mass of each species. | Medium | Medium to High |
| ELISA | Measures the binding interaction between the labeled antibody and its target antigen or an anti-DNP antibody. | Functional integrity and binding affinity of the labeled antibody. | High | Low to Medium |
Experimental Workflows and Logical Relationships
Visualizing the workflow for characterizing this compound labeled antibodies can aid in understanding the logical sequence of analysis.
A logical workflow for the characterization of this compound labeled antibodies.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Principle: This method relies on the distinct absorbance maxima of the DNP group (around 360 nm) and the antibody (at 280 nm). By measuring the absorbance at these two wavelengths, the average number of this compound molecules conjugated to each antibody can be calculated.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the this compound labeled antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of approximately 1 mg/mL.
-
Use the same buffer as a blank for spectrophotometer calibration.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the antibody solution at 280 nm (A280) and 360 nm (A360) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Correction for DNP absorbance at 280 nm: The DNP moiety also absorbs light at 280 nm. A correction factor (CF) is required. This is the ratio of the DNP absorbance at 280 nm to its absorbance at 360 nm (CF = A280_DNP / A360_DNP). This can be determined by measuring the absorbance of the free this compound linker.
-
Corrected Antibody Absorbance (A280_corrected): A280_corrected = A280_measured - (A360_measured * CF)
-
Molar Concentration of Antibody: [Antibody] (M) = A280_corrected / ε_antibody (where ε_antibody is the molar extinction coefficient of the antibody at 280 nm, typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
Molar Concentration of DNP: [DNP] (M) = A360_measured / ε_DNP (where ε_DNP is the molar extinction coefficient of the DNP group at 360 nm).
-
Degree of Labeling (DOL): DOL = [DNP] / [Antibody]
-
The calculation workflow for determining the Degree of Labeling (DOL).
Purity Analysis by Capillary Electrophoresis-SDS (CE-SDS)
Principle: CE-SDS separates proteins based on their size under denaturing conditions. This technique provides high-resolution separation of the main antibody peak from fragments, aggregates, and other impurities.
Protocol:
-
Sample Preparation (Non-reducing conditions):
-
Dilute the this compound labeled antibody to 1 mg/mL in a sample buffer containing SDS.
-
Heat the sample at 70°C for 10 minutes to ensure complete denaturation.
-
Cool the sample to room temperature before analysis.
-
-
Electrophoresis:
-
Inject the prepared sample into a capillary filled with a replaceable sieving gel matrix.
-
Apply a high voltage to drive the separation of the SDS-coated proteins.
-
-
Detection and Analysis:
-
Detect the separated species by UV absorbance at 220 nm.
-
The resulting electropherogram will show peaks corresponding to the monomeric antibody, as well as any high molecular weight (HMW) aggregates or low molecular weight (LMW) fragments.
-
Quantify the purity by calculating the percentage of the main peak area relative to the total peak area.
-
Aggregation Analysis by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic size in a non-denaturing mobile phase. The addition of a MALS detector allows for the determination of the absolute molar mass of the eluting species, providing a more accurate quantification of aggregates.
Protocol:
-
System Setup:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for antibodies) with a mobile phase such as PBS.
-
Connect the SEC system to a UV detector, a MALS detector, and a refractive index (RI) detector in series.
-
-
Sample Analysis:
-
Inject the this compound labeled antibody onto the equilibrated column.
-
Monitor the elution profile with all three detectors.
-
-
Data Analysis:
-
The UV chromatogram will show peaks for the monomer, aggregates, and any fragments.
-
The MALS data, combined with the concentration determined by the RI detector, is used to calculate the molar mass of each eluting species.
-
This allows for the unambiguous identification and quantification of monomers, dimers, and higher-order aggregates.
-
Confirmation of Conjugation by Mass Spectrometry (MS)
Principle: Intact mass analysis by MS can confirm the successful conjugation of the this compound linker to the antibody and provide information on the distribution of different labeled species.
Protocol:
-
Sample Preparation:
-
Desalt the this compound labeled antibody using a suitable method (e.g., buffer exchange spin columns).
-
Dilute the desalted sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with a small amount of formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum of the intact labeled antibody.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the antibody species.
-
Compare the mass of the labeled antibody to the mass of the unlabeled antibody. The mass shift should correspond to the mass of the this compound linker multiplied by the number of attached linkers.
-
The presence of multiple peaks will indicate a heterogeneous population with varying degrees of labeling.
-
Binding Affinity Assessment by ELISA
Principle: An ELISA can be used to assess whether the labeling process has affected the antibody's ability to bind to its target antigen. A competitive ELISA format can also be used to determine the relative affinity.
Protocol (Indirect ELISA):
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at an appropriate concentration in a coating buffer (e.g., carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the this compound labeled antibody and the unlabeled control antibody.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Substrate Addition and Measurement:
-
Add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Allow the color to develop, then stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentrations for both the labeled and unlabeled antibodies.
-
Compare the binding curves to assess any changes in binding affinity due to the labeling.
-
By employing a combination of these orthogonal analytical methods, researchers can gain a comprehensive understanding of the critical quality attributes of their this compound labeled antibodies, ensuring their suitability for downstream applications.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. A cancer immunoprofiling strategy using mass spectrometry coupled with bioorthogonal cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04471A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Quantifying DNP-PEG4-DBCO Labeling: A UV-Vis Spectroscopy Approach
For researchers and drug development professionals engaged in bioconjugation, the precise quantification of labeling reagents is paramount to ensure the efficacy and reproducibility of their work. The DNP-PEG4-DBCO linker is a valuable tool, incorporating a 2,4-dinitrophenyl (DNP) hapten for immunological detection and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. This guide provides a detailed comparison of UV-Vis spectroscopy for the quantification of this compound labeling, supported by experimental protocols and data.
UV-Vis spectroscopy stands out as a primary method for quantifying both the DNP and DBCO moieties due to its simplicity, accessibility, and non-destructive nature. This technique relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the molecule in solution, as described by the Beer-Lambert law.
Quantitative Data Summary
The distinct spectral properties of the DNP and DBCO groups allow for their individual quantification when conjugated to a biomolecule, such as an antibody. The following table summarizes the key parameters for UV-Vis spectroscopic quantification.
| Moiety | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Primary Application |
| DBCO | ~309 nm | 12,000 M⁻¹cm⁻¹[1][2] | Quantification of labeling for click chemistry |
| DNP | ~400 nm | Not consistently reported for the conjugate | Immunological detection |
| Protein (e.g., IgG) | ~280 nm | ~204,000 M⁻¹cm⁻¹ (for IgG)[1][2] | Quantification of the biomolecule |
Experimental Protocols
Quantification of DBCO Labeling on a Protein using UV-Vis Spectroscopy
This protocol outlines the steps to determine the degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule.
1. Sample Preparation:
-
Dissolve the this compound labeled protein (e.g., an antibody) in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-5 mg/mL.[3] The buffer should be free of substances that absorb in the UV-Vis range being measured.
-
Ensure the protein solution is clear and free of precipitates. Centrifuge the sample if necessary.
2. Spectral Acquisition:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the sample.
-
Record the absorbance at 280 nm (A280) and 309 nm (A309).
-
Use the same buffer as a blank to zero the spectrophotometer.
3. Calculation of Degree of Labeling (DOL):
The concentration of the protein and the DBCO can be calculated using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette).
-
Step 1: Calculate the concentration of DBCO.
-
MolarityDBCO = A309 / εDBCO
-
Where εDBCO = 12,000 M⁻¹cm⁻¹
-
-
Step 2: Correct the absorbance at 280 nm.
-
The DBCO group also absorbs light at 280 nm. This contribution must be subtracted from the total A280 reading to accurately determine the protein concentration.
-
A correction factor (CF) for DBCO at 280 nm is used. This factor is the ratio of the absorbance of DBCO at 280 nm to its absorbance at 309 nm. A commonly used correction factor is 1.089.
-
Corrected A280 = A280 (measured) - (A309 * CF)
-
-
Step 3: Calculate the concentration of the protein.
-
MolarityProtein = Corrected A280 / εProtein
-
For a typical IgG antibody, εProtein is approximately 204,000 M⁻¹cm⁻¹.
-
-
Step 4: Calculate the Degree of Labeling (DOL).
-
DOL = MolarityDBCO / MolarityProtein
-
Alternative Quantification Methods
While UV-Vis spectroscopy is a robust method, other techniques can also be employed for quantifying labeling.
-
Fluorescence-Based Assays: An anthracene-azide assay can be used to quantify DBCO groups. In this assay, a fluorescent anthracene-azide probe reacts with the DBCO group, and the resulting fluorescence is proportional to the number of DBCO moieties. This method can offer higher sensitivity but requires a fluorescent probe and a fluorometer.
-
Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry can be used to determine the molecular weight of the conjugate. The shift in mass after conjugation can be used to calculate the average number of attached linkers. This method provides high accuracy but is more complex and requires specialized instrumentation.
Visualizing the Workflow and Application
The following diagrams illustrate the experimental workflow for UV-Vis quantification and a conceptual signaling pathway for an immunoassay using a this compound labeled antibody.
Caption: Workflow for UV-Vis quantification of DBCO labeling.
Caption: Immunoassay signaling pathway using this compound.
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Mass Spectrometry Analysis of DNP-PEG4-DBCO Bioconjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. The DNP-PEG4-DBCO linker is a valuable tool in bioconjugation, enabling the attachment of molecules to proteins and other biomolecules through copper-free click chemistry. This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound bioconjugates with alternative approaches, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The choice of a bioconjugation linker impacts not only the efficiency of the conjugation reaction but also the subsequent analysis by mass spectrometry. Here, we compare this compound with several alternatives, focusing on key performance metrics relevant to mass spectrometry analysis.
The this compound linker is a heterobifunctional crosslinker.[1][2][3][4] It contains a DNP (dinitrophenyl) group, a PEG4 (tetraethylene glycol) spacer, and a DBCO (dibenzocyclooctyne) group. The DBCO group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[2] The PEG spacer enhances solubility and reduces steric hindrance.
Alternatives to this compound can be categorized based on the reactive moieties and the nature of the linker.
Table 1: Quantitative Comparison of Bioconjugation Linkers
| Feature | This compound | BCN-based Linkers | NHS Ester-based Linkers | Maleimide-based Linkers | MS-Cleavable Linkers |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-reactive coupling | Thiol-reactive coupling | Various, with a cleavable moiety |
| Reaction Efficiency | High; DBCO shows ~1.3-1.9 fold higher binding efficiency than BCN. | High, but generally lower than DBCO. | High, dependent on pH and amine accessibility. | High, specific to free thiols. | Variable, depends on the primary reaction. |
| Bioorthogonality | Excellent | Excellent | Moderate; reacts with primary amines (e.g., lysine). | High; specific to sulfhydryl groups (e.g., cysteine). | Depends on the reactive ends. |
| Stability of Linkage | Stable triazole ring | Stable triazole ring | Stable amide bond | Stable thioether bond | Linkage is designed to be cleavable under specific conditions (e.g., in the MS). |
| MS Compatibility | Good; PEGylation can complicate spectra but is manageable. The DNP group may influence ionization. | Good; similar to DBCO, though the smaller size of BCN may be advantageous in some cases. | Good; well-established for MS analysis. | Good; well-established for MS analysis. | Excellent; simplifies MS/MS analysis by separating the conjugated molecules in the gas phase. |
| Payload Release | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable | Cleavable |
Experimental Workflow & Visualization
The general workflow for the mass spectrometry analysis of a this compound bioconjugate involves several key steps, from initial protein preparation to the final data analysis.
Experimental workflow for MS analysis of this compound bioconjugates.
Experimental Protocols
Detailed methodologies are crucial for the successful mass spectrometry analysis of bioconjugates. Below are representative protocols for the key experimental stages.
Protocol 1: Bioconjugation of a Target Protein with this compound
This protocol describes the conjugation of this compound to a protein containing an azide group, introduced via metabolic labeling or chemical modification.
Materials:
-
Azide-modified target protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Desalting columns for purification.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography.
-
Confirmation: Confirm conjugation using SDS-PAGE (observing a mass shift) and/or UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm).
Protocol 2: Mass Spectrometry Analysis of the this compound Bioconjugate
This protocol outlines the general procedure for LC-MS analysis of the purified bioconjugate.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
UHPLC system with a suitable reversed-phase column for protein separation.
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate in a suitable buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
LC Separation: Inject the sample onto the UHPLC system. Elute the bioconjugate using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
MS Analysis (Intact Mass):
-
Acquire mass spectra of the intact bioconjugate as it elutes from the column.
-
Use a mass range appropriate for the expected mass of the conjugate.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the bioconjugate. This allows for the determination of the drug-to-antibody ratio (DAR) if applicable.
-
-
MS/MS Analysis (Peptide Mapping for Site Identification):
-
Digest the bioconjugate with a protease (e.g., trypsin).
-
Separate the resulting peptides by LC.
-
Perform data-dependent acquisition, where the mass spectrometer automatically selects peptide ions for fragmentation (MS/MS).
-
Analyze the fragmentation spectra to identify the peptide sequence and pinpoint the amino acid residue modified with the this compound linker. Specialized software is used to search the MS/MS data against the protein sequence database, including the mass of the modification.
-
Alternative: MS-Cleavable Linkers for Simplified Analysis
For complex bioconjugates, MS-cleavable linkers offer a significant advantage in mass spectrometry analysis. These linkers are designed to fragment at a specific, labile bond during collision-induced dissociation (CID) in the mass spectrometer. This fragmentation separates the conjugated molecules, simplifying the resulting MS/MS spectra and facilitating the identification of both the peptide and the attached molecule.
Table 2: Comparison of Non-Cleavable vs. MS-Cleavable Linkers in MS Analysis
| Feature | Non-Cleavable Linkers (e.g., this compound) | MS-Cleavable Linkers (e.g., DSSO) |
| MS/MS Fragmentation | Complex spectra containing fragments from both the peptide and the linker-payload. | Simplified spectra due to in-source cleavage, allowing for independent analysis of the peptide and the payload. |
| Data Analysis | Requires specialized software to interpret complex fragmentation patterns. | Simplified data analysis, as standard peptide search algorithms can be used on the cleaved peptide fragments. |
| Confidence in Identification | Can be challenging for low-abundance species or complex mixtures. | Higher confidence in the identification of both the modification site and the conjugated molecule. |
Conclusion
The mass spectrometry analysis of this compound bioconjugates provides detailed characterization of these important molecules. While this compound offers high reaction efficiency through copper-free click chemistry, researchers should consider the entire experimental workflow, including the potential complexities in MS data analysis due to the non-cleavable nature of the linker and the presence of the PEG chain. For highly complex samples or when unambiguous identification of conjugation sites is critical, the use of MS-cleavable linkers presents a powerful alternative that can significantly simplify data interpretation and increase confidence in the results. The choice of linker should be guided by the specific requirements of the biological system and the analytical capabilities available.
References
A Researcher's Guide to Click Chemistry: Comparing DNP-PEG4-DBCO and Other Reagents
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful and versatile tool, enabling the precise and efficient ligation of molecules in complex biological environments.[1][2] At the forefront of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that obviates the need for cytotoxic copper catalysts.[3][] This guide provides a comprehensive comparison of DNP-PEG4-DBCO, a specialized SPAAC reagent, with other common click chemistry alternatives, offering researchers the data and protocols needed to select the optimal tool for their work.
Introduction to Click Chemistry
Coined by K.B. Sharpless, click chemistry describes a class of reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[2] These reactions are characterized by their simplicity and reliability, making them ideal for a wide range of applications, from drug discovery to materials science. The two most prominent types of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a robust and efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. While highly effective, the requisite copper catalyst can be cytotoxic, limiting its application in living systems.
SPAAC , in contrast, is a copper-free reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions. This biocompatibility makes SPAAC the preferred method for in vivo labeling and bioconjugation.
Reagent Profiles
This compound
This compound is a heterobifunctional reagent that combines three key components:
-
Dinitrophenyl (DNP): A well-established hapten used for immunological detection and as an affinity tag.
-
Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances aqueous solubility and provides spatial separation between the conjugated molecules.
-
Dibenzocyclooctyne (DBCO): A highly reactive strained alkyne that enables copper-free click chemistry with azide-modified molecules.
This combination makes this compound a valuable tool for applications requiring both bioorthogonal conjugation and subsequent immunological detection or purification. It is frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the development of multifunctional probes.
Alternative Click Chemistry Reagents
A variety of alternative reagents are available for click chemistry, each with its own set of advantages and disadvantages.
-
Other Cyclooctynes (e.g., BCN, DIFO): Bicyclononyne (BCN) and difluorinated cyclooctynes (DIFO) are other examples of strained alkynes used in SPAAC. They differ from DBCO in their reaction kinetics, stability, and hydrophilicity.
-
Terminal Alkynes (for CuAAC): These are simpler alkyne-containing molecules that require a copper catalyst to react with azides. They are widely used for in vitro applications where cytotoxicity is not a concern.
-
Tetrazine and trans-Cyclooctene (TCO): This pair represents a different class of bioorthogonal chemistry known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA). The reaction between a tetrazine and a strained alkene like TCO is exceptionally fast, often orders of magnitude faster than SPAAC.
Quantitative Comparison of Click Chemistry Reagents
The choice of a click chemistry reagent is often dictated by the specific requirements of the experiment, with reaction kinetics being a critical parameter. The following table summarizes the second-order rate constants for various click chemistry reactions.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DBCO | Azide | SPAAC | ~0.1 - 1.0 | High reactivity, good stability, widely used for copper-free ligation. |
| BCN | Azide | SPAAC | Varies, generally slower than DBCO | More stable than DBCO in the presence of some nucleophiles. |
| DIFO | Azide | SPAAC | Faster than first-generation cyclooctynes | Increased reactivity due to fluorine substitution. |
| Terminal Alkyne | Azide | CuAAC | 10 - 10⁴ | Requires copper catalyst, very fast, suitable for in vitro applications. |
| Tetrazine | TCO | IEDDA | 1 - 10⁶ | Extremely fast kinetics, bioorthogonal. |
Experimental Protocols
The following are generalized protocols for performing bioconjugation experiments using different click chemistry reagents. These should be optimized for specific applications.
Protocol 1: Labeling of an Azide-Modified Protein with this compound (SPAAC)
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the DBCO reagent.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column, dialysis, or spin filtration.
-
-
Analysis:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or by utilizing the DNP tag for detection via anti-DNP antibodies in an ELISA or Western blot.
-
Protocol 2: Labeling of an Alkyne-Modified Protein with an Azide-Containing Fluorophore (CuAAC)
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in a reaction buffer (e.g., phosphate buffer, pH 7.0) to a concentration of 1-10 mg/mL.
-
Prepare the following stock solutions:
-
Azide-fluorophore: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution with a 5- to 10-fold molar excess of the azide-fluorophore.
-
Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution in a 1:5 molar ratio.
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Verify the labeling by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy.
-
Visualizing Click Chemistry Workflows
To further clarify the processes involved in click chemistry, the following diagrams illustrate a general experimental workflow and a decision-making guide for reagent selection.
Caption: A generalized experimental workflow for a click chemistry bioconjugation reaction.
Caption: A decision tree to guide the selection of an appropriate click chemistry reagent.
Conclusion
The selection of a click chemistry reagent is a critical step in the design of bioconjugation and labeling experiments. This compound offers a unique combination of features, making it an excellent choice for applications that require both bioorthogonal ligation and immunological functionality. However, for experiments with different demands, such as the need for extremely rapid kinetics or for simple in vitro conjugations, other reagents like those used in IEDDA or CuAAC may be more suitable. By understanding the properties and performance of these different reagents, researchers can make informed decisions to advance their scientific goals.
References
A Researcher's Guide to Alternatives for DNP-PEG4-DBCO in Cell Surface Modification
In the dynamic field of cell biology and drug development, the precise modification of cell surfaces is paramount for applications ranging from cellular imaging to targeted therapies. DNP-PEG4-DBCO has emerged as a valuable tool, enabling a two-step modification strategy. This involves the metabolic incorporation of azide groups onto the cell surface, followed by the attachment of the DNP (dinitrophenyl) hapten via copper-free click chemistry, utilizing the DBCO (dibenzocyclooctyne) moiety. The DNP tag can then be targeted by anti-DNP antibodies for detection or to elicit an immune response.[1][2]
However, the specific requirements of an experiment—such as the desired detection method, reaction kinetics, or the need to avoid potential immunogenicity—may necessitate alternatives. This guide provides a comprehensive comparison of various alternatives to this compound, categorized by the component being substituted: the bioorthogonal reaction chemistry, the functional tag, or the overall modification strategy.
Part 1: Comparison of Alternative Bioorthogonal Chemistries
The core of the this compound strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] While DBCO is a popular strained alkyne, other bioorthogonal reaction pairs exist with different characteristics.
Key Considerations:
-
Kinetics: Faster reaction rates are crucial for efficient labeling, especially at low concentrations of reagents.[5]
-
Stability: Reagents must be stable in aqueous, physiological conditions.
-
Bioorthogonality: The reacting groups should not interact with native biological molecules.
Table 1: Quantitative Comparison of Bioorthogonal Reactions
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN, DIFO) | ~0.1 - 10 | Good biocompatibility; stable reagents. | Slower than iEDDA; some cyclooctynes can react with thiols. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | >1000 | Extremely fast kinetics, enabling low concentration use. | TCO can be less stable than some cyclooctynes. |
| Staudinger Ligation | Azide + Phosphine | ~0.002 | One of the first bioorthogonal reactions; no catalyst needed. | Very slow kinetics; potential for phosphine oxidation. |
Part 2: Comparison of Alternative Functional Tags
The DNP hapten is used for indirect detection via anti-DNP antibodies. Alternatives include biotin, which leverages the high-affinity streptavidin interaction, or direct conjugation to a fluorophore for immediate visualization.
Key Considerations:
-
Detection Method: Does the experiment require fluorescence microscopy, flow cytometry, or western blotting?
-
Signal Amplification: Is signal amplification needed for detecting low-abundance targets?
-
Multiplexing: Can the tag be used in combination with other labels for multi-target analysis?
// Start Node Start [label="Modified Cell Surface\n(e.g., via DBCO)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Tag Nodes DNP [label="DNP Tag", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biotin [label="Biotin Tag", fillcolor="#FBBC05", fontcolor="#202124"]; Fluorophore [label="Direct Fluorophore Tag", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Detection Nodes DNP_Detect [label="Anti-DNP Antibody\n+ Labeled Secondary Ab", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Biotin_Detect [label="Labeled Streptavidin", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorophore_Detect [label="Direct Visualization", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> DNP; Start -> Biotin; Start -> Fluorophore; DNP -> DNP_Detect [label="Detection"]; Biotin -> Biotin_Detect [label="Detection"]; Fluorophore -> Fluorophore_Detect [label="Detection"]; } } Caption: Comparison of functional tags and their detection methods.
Table 2: Comparison of Functional Tags for Cell Surface Labeling
| Functional Tag | Reagent Example | Detection Principle | Signal Amplification | Common Applications |
| DNP (Hapten) | This compound | Indirect detection with anti-DNP primary antibody and labeled secondary antibody. | Yes (via secondary antibody) | Antibody-dependent cellular cytotoxicity (ADCC) assays, immuno-targeting. |
| Biotin | Biotin-PEG4-DBCO | High-affinity binding to fluorescently or enzymatically labeled streptavidin/avidin. | Yes (streptavidin can carry multiple fluorophores/enzymes) | Cell sorting, affinity purification, imaging, flow cytometry. |
| Fluorophore | Fluorophore-PEG4-DBCO (e.g., FITC, TAMRA) | Direct fluorescence detection via microscopy or flow cytometry. | No (unless using super-bright fluorophores) | Live-cell imaging, tracking cellular dynamics, high-content screening. |
Part 3: Comparison of Alternative Ligation Strategies
Metabolic labeling followed by click chemistry provides high specificity by targeting newly synthesized biomolecules (e.g., glycans). However, other strategies can attach probes to the cell surface directly, each with its own advantages in terms of specificity and experimental complexity.
Key Considerations:
-
Specificity: Is it necessary to label a specific type of biomolecule (e.g., glycans), or is general surface protein labeling acceptable?
-
Cell Viability: The chosen method should have minimal impact on cell health.
-
Ease of Use: Some methods require multi-day incubations, while others are much faster.
// Main Processes Metabolic [label="Metabolic Labeling\n+ Click Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Covalent [label="Direct Covalent\nLabeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid [label="Lipid\nInsertion", fillcolor="#FBBC05", fontcolor="#202124"];
// Details Metabolic_Detail [label="Targets specific biomolecules\n(e.g., glycans).\nHigh Specificity.", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Covalent_Detail [label="Targets functional groups\n(e.g., amines via NHS ester).\nLower Specificity.", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Detail [label="Inserts probe into the\nplasma membrane.\nNon-covalent.", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Metabolic -> Metabolic_Detail [dir=back]; Covalent -> Covalent_Detail [dir=back]; Lipid -> Lipid_Detail [dir=back]; } } Caption: Overview of different cell surface ligation strategies.
Table 3: Comparison of Cell Surface Modification Strategies
| Strategy | Principle | Target | Specificity | Typical Duration |
| Metabolic Labeling + Click Chemistry | Cells are fed unnatural substrates (e.g., azido-sugars) which are incorporated into biomolecules, followed by a bioorthogonal reaction. | Specific classes of biomolecules (e.g., glycans, proteins). | High | 1-3 days (metabolic labeling) + 30-60 min (click reaction). |
| Direct Covalent Labeling | Reagents with active groups (e.g., NHS esters) react directly with functional groups on the cell surface. | Abundant functional groups (e.g., primary amines on proteins). | Low to Moderate | 30-60 minutes. |
| Lipid Insertion | Amphiphilic molecules with a probe attached spontaneously insert and anchor into the cell's lipid bilayer. | Plasma membrane. | High (for the membrane) | 20-60 minutes. |
Experimental Protocols
Protocol 1: Two-Step Labeling via Metabolic Glycoengineering and SPAAC
This protocol is for labeling cell surface glycans using an azido-sugar and a DBCO-conjugated probe (e.g., Biotin-PEG4-DBCO).
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency in an appropriate medium.
-
Replace the medium with fresh medium containing an azide-derivatized sugar (e.g., 25-50 µM N-azidoacetylmannosamine, Ac₄ManNAz, to label sialic acids).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Copper-Free Click Reaction:
-
Wash the cells twice with 1% FBS in DPBS to remove un-incorporated azido-sugars.
-
Prepare a solution of the DBCO-conjugated probe (e.g., 10-30 µM DBCO-PEG4-Biotin) in 1% FBS in DPBS.
-
Incubate the cells with the DBCO probe solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three to four times with 1% FBS in DPBS to remove the unreacted probe.
-
-
Detection (Example for Biotin):
-
Incubate the labeled cells with a fluorescently-conjugated streptavidin (e.g., Streptavidin-FITC, 1:800 dilution) for 30-60 minutes at room temperature.
-
Wash the cells twice with DPBS.
-
Proceed with analysis via fluorescence microscopy or flow cytometry.
-
Protocol 2: Direct Labeling of Surface Amines with an NHS Ester
This protocol uses a reagent like DNP-PEG4-NHS Ester to label primary amines on surface proteins.
-
Cell Preparation:
-
Harvest cells and wash them twice with a cold, amine-free buffer (e.g., PBS, pH 7.4). Resuspend the cell pellet to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Prepare a stock solution of the amine-reactive probe (e.g., DNP-PEG4-NHS Ester) in an anhydrous solvent like DMSO.
-
Add the probe to the cell suspension at a final concentration of 0.1-1.0 mg/mL. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 10 minutes.
-
Wash the cells three times with PBS to remove unreacted probe and quenching buffer.
-
The cells are now labeled and ready for downstream applications (e.g., staining with a fluorescent anti-DNP antibody).
-
Protocol 3: Cell Surface Modification via Lipid Insertion
This protocol uses a DBCO-functionalized lipid anchor (e.g., CHOL-PEG-DBCO) to modify the plasma membrane.
-
Cell Preparation:
-
Culture cells (e.g., RAW 264.7) overnight. Wash the cells three times with PBS buffer.
-
-
Lipid Insertion:
-
Treat the cells with the anchor lipid solution (e.g., 5-10 µM CHOL-PEG₂₀₀₀-DBCO in PBS) and incubate for 20 minutes at 37°C.
-
Wash the cells twice with PBS to remove non-inserted lipids.
-
-
Click Reaction and Detection:
-
The cells now display DBCO groups on their surface. They can be reacted with an azide-containing probe (e.g., Azido-PEG4-Biotin) by incubating for 1 hour at 37°C.
-
Wash the cells and proceed with detection as described in Protocol 1, Step 3.
-
References
A Researcher's Guide to the Biological Activity Assessment of DNP-PEG4-DBCO Conjugates
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. DNP-PEG4-DBCO has emerged as a valuable chemical tool for this purpose. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, to assist in the selection of the optimal bioconjugation strategy.
The this compound conjugate is a heterobifunctional molecule composed of three key parts:
-
DNP (Dinitrophenyl): A well-established hapten used for immunological detection.[1][2] Probes or antibodies labeled with DNP can be detected using anti-DNP monoclonal antibodies.[2][3]
-
PEG4 (4-unit Polyethylene Glycol): A hydrophilic spacer that enhances water solubility and minimizes steric hindrance between the conjugated molecules.[4]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry, allowing for covalent bond formation with azide-containing molecules in complex biological environments.
This molecule's primary biological activity lies in its dual functionality: covalent ligation to an azide-modified target via the DBCO group and subsequent detection or capture using the DNP hapten.
Mechanism of Action: SPAAC and Hapten Recognition
The utility of this compound is centered on two distinct chemical processes:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes. The high ring strain of the DBCO group drives a highly efficient and specific reaction with an azide-functionalized molecule to form a stable triazole linkage. A key advantage of this "copper-free" click chemistry is its biocompatibility, as it avoids the cellular toxicity associated with the copper catalysts required for traditional click chemistry (CuAAC).
-
DNP Hapten Recognition: After the conjugate is attached to its target, the DNP group serves as a versatile tag for detection, purification, or imaging. High-affinity monoclonal antibodies specific to DNP can be used to identify the labeled biomolecule in a variety of applications, such as ELISA, Western blotting, and immunofluorescence.
Performance Comparison with Alternatives
The selection of a bioconjugation reagent depends on factors like reaction speed, stability, and the requirements of the downstream application. Here, we compare DBCO with other cyclooctynes and the DNP hapten system with the widely used Biotin-Streptavidin system.
Cyclooctyne Reaction Kinetics
The speed of the SPAAC reaction is a critical parameter, particularly for in vivo labeling or when dealing with low-abundance targets. This is quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. DBCO is an "activated" cyclooctyne, with its reactivity enhanced by fused benzene rings, making it significantly faster than simpler, non-activated cyclooctynes. While reagents like BARAC offer even faster kinetics, they can be too unstable for many applications.
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | ~0.1 - 1.0 | High reactivity, good stability, widely used. |
| BCN | ~0.14 | Slightly less reactive than DBCO but smaller and less lipophilic. |
| DIBO | ~0.17 | Similar reactivity to DBCO. |
| DIFO | ~0.076 | Less reactive than DBCO. |
| BARAC | ~0.9 | Very high reactivity but can be unstable. |
| Cyclooctyne (OCT) | ~2.4 x 10⁻³ | Low reactivity, not typically used for demanding applications. |
Note: Reaction rates are influenced by solvents, temperature, and the specific azide used. The data presented are for comparative purposes.
Affinity Tag Comparison: DNP vs. Biotin
The choice of affinity tag is crucial for the detection or purification step. DNP/anti-DNP is an excellent alternative to the biotin/streptavidin system, especially where endogenous biotin might cause background interference.
| Feature | DNP / Anti-DNP System | Biotin / Streptavidin System |
| Binding Pair | Dinitrophenyl & Monoclonal Antibody | Biotin (Vitamin B7) & Streptavidin Protein |
| Binding Affinity (Kd) | µM to nM range | ~10⁻¹⁴ M (one of the strongest non-covalent interactions) |
| Endogenous Interference | None. DNP is a synthetic hapten not found in tissues. | Can be an issue, as biotin is an essential endogenous vitamin. |
| Detection Method | Primary or secondary anti-DNP antibodies. | Labeled streptavidin conjugates. |
| Key Advantage | Ideal for biotin-free systems and assays with potential biotin interference. | Extremely strong and stable interaction, highly versatile. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins
This protocol provides a general framework for conjugating a this compound probe to a protein where an azide group has been site-specifically introduced (e.g., via an unnatural amino acid like p-azido-L-phenylalanine).
Materials:
-
Purified azide-modified protein (50-100 µM) in an azide-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Prepare this compound Stock: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein sample. The final concentration of the organic solvent should ideally be below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
Purification: Remove the unreacted this compound reagent using a spin desalting column or dialysis. This step is crucial to prevent interference in downstream assays.
-
Storage: Store the purified, DNP-labeled protein at -20°C or -80°C.
Protocol 2: Assessing Labeling Efficiency by Western Blot
This protocol describes how to verify the successful conjugation of this compound to the target protein using an anti-DNP antibody.
Materials:
-
DNP-labeled protein and unlabeled control protein.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry) and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-DNP monoclonal antibody.
-
Secondary antibody: HRP-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Protein Separation: Separate equal amounts of the labeled and unlabeled control proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-DNP primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 5).
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. A band should appear only in the lane corresponding to the DNP-labeled protein.
References
- 1. This compound, CAS 2149585-17-9 | AxisPharm [axispharm.com]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. This compound, 2149585-17-9 | BroadPharm [broadpharm.com]
A Researcher's Guide to the Purity Analysis of DNP-PEG4-DBCO via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of antibody-drug conjugates (ADCs) and PROTACs, the purity of chemical linkers is of paramount importance. DNP-PEG4-DBCO, a heterobifunctional linker, is a valuable tool in this regard, featuring a dinitrophenyl (DNP) group for immunological detection or as a hapten, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2][3] Ensuring the high purity of this reagent is critical for the reproducibility and success of downstream applications.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such specialized chemical compounds. This guide provides a comparative overview of the purity of this compound, supported by typical supplier-provided data, and a detailed experimental protocol for its analysis using reverse-phase HPLC (RP-HPLC).
Comparative Purity Analysis
| Compound | Functional Groups | Purity Specification (by HPLC) | Reference |
| This compound | DNP, PEG4, DBCO | ≥98% | [1] |
| DBCO-PEG4-NHS Ester | DBCO, PEG4, NHS Ester | >95% | [4] |
| DBCO-PEG4-DBCO | DBCO, PEG4, DBCO | ≥98% |
As indicated in the table, this compound is commercially available with a purity of 98% or greater, as determined by HPLC. This level of purity is comparable to other high-quality DBCO-containing linkers used in bioorthogonal chemistry, such as DBCO-PEG4-NHS Ester and the homobifunctional DBCO-PEG4-DBCO. The high purity of this compound is crucial for minimizing side reactions and ensuring the formation of well-defined bioconjugates.
Experimental Protocol: Purity Analysis of this compound by RP-HPLC
This section provides a detailed methodology for the purity analysis of this compound using reverse-phase high-performance liquid chromatography.
Objective: To determine the purity of a this compound sample by separating the main compound from any potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample: this compound dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm and 309 nm |
| Injection Volume | 10 µL |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent. Further dilute as necessary to fall within the linear range of the detector.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient and acquire data for a sufficient duration to allow for the elution of all components. The DBCO moiety has a characteristic absorbance at approximately 309 nm, while the DNP group and the benzene rings of the DBCO also absorb at lower wavelengths, such as 254 nm. Monitoring at both wavelengths can be beneficial.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the this compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of DNP-PEG4-DBCO: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of DNP-PEG4-DBCO (CAS 2149585-17-9), a heterobifunctional linker used in proteomics and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is comprised of three key components: a dinitrophenyl (DNP) hapten, a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. The reactive nature of the DBCO group, utilized in copper-free click chemistry, and the inherent hazards of the DNP moiety necessitate a chemical inactivation process prior to final disposal.
Core Safety and Handling Summary
Prior to initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound.
| Hazard Summary | Personal Protective Equipment (PPE) | Storage & Handling |
| DNP Group: Toxic, potential skin sensitizer, and may be explosive when dry. | Chemical splash goggles, lab coat, nitrile gloves. | Store at -20°C in a tightly sealed container away from light and moisture.[1][2] |
| DBCO Group: Highly reactive strained alkyne. | Chemical splash goggles, lab coat, nitrile gloves. | Handle in a well-ventilated area, preferably a fume hood. |
| PEG Spacer: Generally low toxicity, but proper handling is still required. | Standard laboratory PPE. | Polyethylene glycol is biodegradable but should not be released into wastewater systems.[3] |
Step-by-Step Chemical Inactivation and Disposal Protocol
This protocol outlines a two-step chemical inactivation process to neutralize the reactive functional groups of this compound, rendering it suitable for disposal as standard chemical waste. All procedures should be performed in a well-ventilated chemical fume hood.
Step 1: Quenching of the DBCO Moiety
The strained alkyne of the DBCO group is highly reactive and must be neutralized. This is achieved by reacting it with an amine-containing buffer.
Experimental Protocol:
-
Prepare a 1 M Tris buffer solution (pH 8.0). Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 using concentrated hydrochloric acid. Add deionized water to a final volume of 1 L.
-
Dissolve the this compound waste. If the waste is in a solid form, dissolve it in a minimal amount of a compatible solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add the Tris buffer. To the dissolved this compound waste, add the 1 M Tris buffer to achieve a final concentration of approximately 100 mM Tris.
-
Incubate the reaction. Stir the mixture at room temperature for at least 30 minutes to ensure complete quenching of the DBCO groups.
Step 2: Reduction of the Dinitrophenyl (DNP) Group
The nitro groups of the DNP moiety are reduced to less hazardous amino groups. This can be achieved using a mild reducing agent.
Experimental Protocol:
-
Prepare a fresh solution of sodium borohydride (NaBH₄). In a separate container, carefully prepare a 0.1 M solution of sodium borohydride in deionized water. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Prepare this solution in a fume hood and avoid contact with acids.
-
Add the reducing agent. To the reaction mixture from Step 1, slowly add the 0.1 M sodium borohydride solution in a 10-fold molar excess relative to the amount of this compound.
-
Monitor the reaction. The yellow color of the DNP group should fade as the reduction proceeds. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reduction.
-
Quench the excess reducing agent. Slowly and carefully add a dilute acid (e.g., 1 M HCl) dropwise to the reaction mixture to neutralize any remaining sodium borohydride. This will produce hydrogen gas, so ensure adequate ventilation.
Final Disposal Procedure
Once the two-step inactivation process is complete, the resulting solution can be disposed of as chemical waste.
-
Neutralize the final solution. Check the pH of the final solution and adjust it to a neutral range (pH 6-8) using a suitable acid or base.
-
Label the waste container. The container should be clearly labeled with its contents, including the reaction products (amino-PEG4-quenched DBCO), solvents, and any remaining reagents.
-
Consult institutional guidelines. Dispose of the neutralized and labeled waste according to your institution's hazardous waste disposal procedures. Do not pour the waste down the drain.
Visualizing the Disposal Workflow
The following diagrams illustrate the key relationships and the step-by-step workflow for the proper disposal of this compound.
Caption: Functional components and associated hazards of the this compound molecule.
Caption: Step-by-step workflow for the chemical inactivation and disposal of this compound.
References
Essential Safety and Operational Guide for Handling DNP-PEG4-DBCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DNP-PEG4-DBCO. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the compound. This compound is a heterobifunctional linker containing a dinitrophenyl (DNP) hapten, a polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. The presence of the DNP group classifies this compound as acutely toxic and potentially explosive, especially when dry.[1][2]
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound stem from the DNP moiety, which is toxic and flammable.[1] The DBCO group is sensitive to moisture.[3][4] Therefore, stringent safety measures must be observed.
Table 1: Hazard Summary
| Hazard | Category | Description | GHS Pictograms |
| Health Hazards | Acute Toxicity | The dinitrophenyl group is acutely toxic. Short-term exposure may cause nausea, headache, and dizziness. Long-term exposure can lead to cataracts and damage to the central nervous and cardiovascular systems. | токсичен, специфична токсичност за органи, запалив и околна среда |
| Physical Hazards | Flammability & Explosivity | DNP compounds are flammable solids. They can be explosive when dry, heated, or subjected to shock or friction. | |
| Reactivity | Moisture Sensitivity | The DBCO group is sensitive to moisture. |
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves (double-gloving is mandatory). | Prevents skin contact. Gloves must be changed immediately upon contact. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator or dust mask should be used if aerosols may be generated or if working in a poorly ventilated area. | Prevents inhalation of dust particles or aerosols. |
| Safety Devices | Chemical Fume Hood | Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation exposure. |
Experimental Protocols and Handling
Storage and Handling:
-
Store this compound at –20 °C in a sealed container, protected from light and moisture.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial, which can compromise the DBCO group.
-
Handle the compound in a chemical fume hood.
-
Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolution.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing for storage.
Preparation of Stock Solutions:
-
Ensure all glassware is clean and thoroughly dried to prevent hydrolysis.
-
In a chemical fume hood, carefully open the vial of this compound.
-
Weigh the desired amount of the compound and transfer it to a clean, dry vial.
-
Add the appropriate anhydrous solvent to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated consumables like weighing paper and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name "this compound" and appropriate hazard pictograms (flammable, toxic).
-
Do not mix this waste with other chemical waste streams to prevent potentially dangerous reactions.
-
Collect all liquid waste in a separate, designated, and properly labeled sealed container that is compatible with the solvents used.
Preparation for Disposal:
-
Ensure waste containers are tightly sealed to prevent the material from drying out, which increases the risk of explosion.
-
If the solid waste appears dry, do not handle it and immediately consult your institution's Environmental Health and Safety (EHS) office.
Final Disposal:
-
Disposal must be handled by a licensed hazardous waste management service.
-
The preferred method of disposal is high-temperature incineration in a facility equipped with an acid scrubber to neutralize the nitrogen oxides (NOx) produced during combustion.
-
Contact your institution's EHS office to arrange for pickup and disposal.
Visualizing Workflows
Caption: A flowchart outlining the key steps for safely handling this compound.
Caption: A flowchart detailing the procedural steps for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
